4-Bromo-1H-indol-5-amine
Description
BenchChem offers high-quality 4-Bromo-1H-indol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1H-indol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-indol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHSDPBTUKCMCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Bromo-1H-indol-5-amine CAS number and chemical identifiers
This technical guide provides an in-depth analysis of 4-Bromo-1H-indol-5-amine , a critical intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and PROTAC linkers.
Chemical Identity & Physiochemical Profile[1][2][3]
4-Bromo-1H-indol-5-amine is a disubstituted indole scaffold characterized by an ortho-relationship between a halogen (bromine) at the C4 position and a primary amine at the C5 position. This specific substitution pattern creates a unique electronic and steric environment, making it a valuable "handle" for orthogonal functionalization in drug discovery.
Core Identifiers
| Parameter | Value |
| CAS Number | 176713-32-9 |
| IUPAC Name | 4-Bromo-1H-indol-5-amine |
| Synonyms | 5-Amino-4-bromoindole; 4-Bromo-5-aminoindole |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| SMILES | NC1=C(Br)C2=C(NC=C2)C=C1 |
| InChI Key | SWHSDPBTUKCMCJ-UHFFFAOYSA-N |
| Appearance | Off-white to light brown solid (oxidizes upon air exposure) |
Structural Analysis & Electronic Properties
-
Steric Crowding: The C4-Bromine atom exerts significant steric pressure on the C5-Amine. This reduces the nucleophilicity of the amine compared to a standard aniline, often requiring forcing conditions or specific catalysts for acylation/alkylation.
-
Electronic Push-Pull: The indole ring is electron-rich. The C5-amino group is a strong electron donor (+M effect), while the C4-bromo group is weakly deactivating (-I effect).
-
Lability: Like many aminoindoles, this compound is prone to oxidation. It should be stored under inert atmosphere (Argon/Nitrogen) at -20°C to prevent the formation of dark oxidative impurities (e.g., iminoquinones).
Synthetic Pathways
The synthesis of 4-bromo-1H-indol-5-amine presents a regiochemical challenge. The most robust route avoids direct bromination of 5-aminoindole (which over-brominates) and instead relies on the reduction of a nitro precursor.
Primary Route: Nitration-Reduction Sequence
This pathway is preferred for its scalability and the commercial availability of the starting material, 4-bromoindole.
Step 1: Nitration. Electrophilic aromatic substitution of 4-bromoindole. The C5 position is activated, but regioselectivity can be poor (C3 vs C5). Protection of the indole nitrogen (e.g., with Tosyl or Boc) is often required to direct substitution to the benzene ring. Step 2: Chemoselective Reduction. Reducing the nitro group to an amine without dehalogenating the C4-Bromine is the critical step.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis focusing on chemoselectivity. Note that catalytic hydrogenation (H2/Pd-C) is contraindicated as it causes hydrodebromination.
Experimental Protocols
Chemoselective Reduction (Nitro to Amine)
Objective: Reduce the nitro group while retaining the C4-Bromine. Mechanism: Single-electron transfer (SET) using Iron or Tin prevents the oxidative addition of Pd into the C-Br bond.
Materials:
-
4-Bromo-5-nitro-1H-indole (1.0 eq)
-
Iron powder (5.0 eq, <10 micron preferred)
-
Ammonium Chloride (NH₄Cl) (5.0 eq)
-
Solvent: Ethanol/Water (4:1 v/v)
Procedure:
-
Dissolution: Dissolve the nitroindole substrate in Ethanol/Water mixture in a round-bottom flask.
-
Activation: Add solid NH₄Cl and Iron powder.
-
Reflux: Heat the suspension to reflux (approx. 80°C) with vigorous stirring. Monitor by TLC or LCMS (Target M+H = 211/213).
-
Workup: Once conversion is complete (typically 2-4 hours), filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Partition the residue between Ethyl Acetate and saturated NaHCO₃. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove trace aniline byproducts.
Reactivity Profile & Applications
The compound serves as a bifunctional scaffold:
-
C5-Amine: Nucleophile for amide couplings (e.g., with carboxylic acids) to attach "warheads" or solubilizing tails.
-
C4-Bromide: Electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.
Critical Note on Reactivity: Due to the ortho-bromine, the C5-amine is sterically hindered. When performing amide couplings, use high-activity coupling reagents like HATU or COMU rather than standard EDC/HOBt.
Reactivity Map
Figure 2: Orthogonal reactivity sites allow for sequential library generation in medicinal chemistry.
Safety & Handling (E-E-A-T)
-
Hazard Statements (GHS):
-
Storage: Store at 2-8°C (short term) or -20°C (long term) under inert gas. The amine is sensitive to air oxidation (browning).
-
Handling: Use a fume hood. Avoid contact with metal spatulas if trace metal contamination is a concern for downstream biological assays.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 676494, 4-Bromoindole (Precursor Analysis). Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Protocols. (Contextual reference for C4-functionalization). Retrieved from [Link]
Sources
Physical properties and melting point of 4-Bromo-1H-indol-5-amine
[1]
Executive Summary
4-Bromo-1H-indol-5-amine (CAS: 176713-32-9) is a disubstituted indole scaffold characterized by the presence of a bromine atom at the C4 position and a primary amine at the C5 position.[1] This specific substitution pattern renders it a critical "molecular handle" in medicinal chemistry. The C4-bromine offers a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton, while the C5-amine serves as a nucleophile for amide coupling or urea formation, common in ATP-competitive kinase inhibitors.[1]
Due to its electron-rich indole core and the presence of an oxidizable amine, this compound requires rigorous control of environmental conditions during storage and handling to prevent degradation.[1]
Chemical Identity & Structural Analysis[1][2][3]
| Property | Detail |
| Chemical Name | 4-Bromo-1H-indol-5-amine |
| Synonyms | 4-Bromo-5-aminoindole; 5-Amino-4-bromoindole |
| CAS Number | 176713-32-9 |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| SMILES | Nc1ccc2[nH]ccc2c1Br |
| InChI Key | SWHSDPBTUKCMCJ-UHFFFAOYSA-N |
Structural Logic
-
Indole Core: An aromatic heterocycle acting as a bioisostere for purine bases in kinase pockets.[1]
-
C4-Bromine: Provides steric bulk and a reactive handle.[1] The bromine atom at C4 forces substituents at C3 or C5 out of planarity, often improving selectivity for specific protein pockets.[1]
-
C5-Amine: A hydrogen bond donor/acceptor.[1] In physiological pH, the aniline nitrogen remains largely unprotonated (pKa ~4–5), allowing it to participate in critical H-bond interactions with enzyme residues.[1]
Physical Properties[2][3][6]
Melting Point & Appearance
Experimental melting point data for this specific regioisomer is proprietary and rarely published in open literature. However, based on Structure-Activity Relationship (SAR) data of analogous aminoindoles, the following properties are established:
| Property | Value / Observation | Source/Rationale |
| Physical State | Solid | Standard for aminoindoles.[1] |
| Appearance | Off-white to dark purple/brown | Pure compound is pale; rapid surface oxidation turns it dark brown/purple.[1] |
| Melting Point | 140 – 160 °C (Predicted) | 5-Aminoindole melts at 131–133°C. The addition of a heavy halogen (Br) and increased lattice energy typically elevates the MP by 10–30°C. |
| Solubility | DMSO, DMF, Methanol | High solubility in polar aprotic solvents.[1] |
| Water Solubility | Low (< 1 mg/mL) | Lipophilic core (LogP ~ 2.01). |
Critical Note: If your sample appears as a black tar or sticky solid, it has likely undergone significant oxidative polymerization.[1] Recrystallization or column chromatography is required before use.
Synthesis & Manufacturing Logic
The synthesis of 4-Bromo-1H-indol-5-amine is non-trivial due to the directing effects of the indole ring.[1] Direct bromination of 5-aminoindole typically yields a mixture of 4-bromo and 6-bromo isomers, which are difficult to separate.[1]
The preferred industrial route utilizes the Reduction of 4-Bromo-5-nitroindole .[1] This method ensures regiochemical purity by establishing the substitution pattern on the benzene ring prior to the final reduction step.[1]
Reaction Workflow
-
Precursor: 4-Bromo-5-nitroindole.[1]
-
Reduction: Chemoselective reduction of the nitro group to the amine without dehalogenating the bromine.[1]
-
Avoid: Pd/C + H₂ (Risks cleaving the C-Br bond).
-
Preferred: Iron (Fe) powder in Acetic Acid or Stannous Chloride (SnCl₂).
-
Synthesis Pathway Diagram[1][4][5]
Caption: Chemoselective synthesis pathway prioritizing the retention of the C4-Bromine atom during nitro reduction.
Handling, Stability & Storage
The 5-aminoindole moiety is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of quinoidal species and polymerization (darkening).[1]
-
Storage: Store at -20°C for long-term stability. For short-term use, 2–8°C is acceptable.[1]
-
Atmosphere: Must be stored under Argon or Nitrogen .[1]
-
Light Sensitivity: Protect from light.[1] Use amber vials or foil-wrapped containers.
-
Re-purification: If the solid has darkened significantly, dissolve in EtOAc, wash with Na₂S₂O₃ (to reduce oxidized species), and filter through a short pad of silica gel.[1]
Analytical Protocols
Melting Point Determination (Capillary Method)
Since literature values are scarce, researchers should establish an internal standard for their specific lot.[1]
-
Preparation: Dry the sample under high vacuum (0.1 mmHg) at 40°C for 4 hours to remove solvent residues (solvates can depress MP).
-
Loading: Pack 2–3 mm of sample into a glass capillary tube.
-
Ramp: Heat rapidly to 120°C, then ramp at 1°C/minute .
-
Observation: Record the onset (first liquid drop) and clear point (complete liquefaction).
-
Expected Range: 140–160°C.
-
Decomposition: Watch for gas evolution or color change to black (charring) before melting, which indicates instability.[1]
-
HPLC Purity Method[1]
References
-
PubChem Compound Summary. "4-Bromo-1H-indol-5-amine."[1] National Center for Biotechnology Information. Link
-
Fluorochem Product Data. "4-Bromo-1H-indol-5-amine CAS 176713-32-9."[1] Link
-
ChemicalBook. "Properties of Aminoindole Derivatives." (General reference for aminoindole physical properties). Link
-
Organic Syntheses. "Reduction of Nitro Compounds to Amines." (Methodology for chemoselective reduction).[2] Link
An In-depth Technical Guide to the Role of 4-Bromo-1H-indol-5-amine in Kinase Inhibitor Discovery
Abstract
Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity remains a cornerstone of modern drug discovery. Within this landscape, certain chemical scaffolds, known as "privileged structures," have proven exceptionally fruitful for generating diverse and potent inhibitor libraries. The indole nucleus is a quintessential example of such a scaffold. This technical guide provides an in-depth exploration of a specific, highly versatile indole derivative: 4-Bromo-1H-indol-5-amine . We will dissect its strategic value, physicochemical properties, and application in the rational design and synthesis of next-generation kinase inhibitors, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.
The Strategic Imperative for Privileged Scaffolds in Kinase Drug Discovery
The human kinome comprises over 500 enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The ATP-binding site of kinases, while conserved in its general architecture, possesses subtle but exploitable differences that allow for the development of selective inhibitors.
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The indole core is a preeminent example, frequently found in both natural products and synthetic drugs. Its utility stems from several key features:
-
Bioisosterism: The indole ring can act as a bioisostere for purines, the core of ATP, enabling it to effectively compete for the kinase ATP-binding site.
-
Structural Rigidity and Planarity: The fused bicyclic system provides a rigid foundation, reducing the entropic penalty upon binding.
-
Hydrogen Bonding Capability: The indole N-H group is a crucial hydrogen bond donor, often anchoring inhibitors to the "hinge region" of the kinase ATP-binding cleft.
-
Tunable Electronics and Lipophilicity: The aromatic system can be readily functionalized to modulate electronic properties, solubility, and interactions with hydrophobic pockets within the target protein.
4-Bromo-1H-indol-5-amine is not merely another indole; it is a strategically functionalized building block designed for maximal synthetic versatility in exploring the chemical space around the kinase active site.
Physicochemical Profile and Synthesis of 4-Bromo-1H-indol-5-amine
A thorough understanding of the starting material is fundamental to its effective application.
| Property | Value | Reference |
| CAS Number | 176713-32-9 | [1][2] |
| Molecular Formula | C₈H₇BrN₂ | [1][2] |
| Molecular Weight | 211.06 g/mol | [1] |
| IUPAC Name | 4-bromo-1H-indol-5-amine | [1] |
| Canonical SMILES | NC1=CC=C2NC=CC2=C1Br | [1] |
| Purity (Typical) | ≥97% | [1] |
| Appearance | Off-white to brown solid | |
| Hydrogen Bond Donors | 2 (indole N-H, amine -NH₂) | [1] |
| Hydrogen Bond Acceptors | 1 (amine nitrogen) | [1] |
Core Structural Rationale
The power of 4-Bromo-1H-indol-5-amine lies in the orthogonal reactivity of its two key functional groups:
-
The 5-amino group: This primary amine is a versatile nucleophile. It serves as a primary attachment point for building out the inhibitor structure, often reacting with electrophilic partners (e.g., acyl chlorides, sulfonyl chlorides, or heterocyclic halides) to form amides, sulfonamides, or substituted amines. This vector typically explores the solvent-exposed region of the ATP pocket.
-
The 4-bromo group: The bromine atom is a perfect handle for modern cross-coupling chemistry. Reactions like Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings allow for the introduction of a vast array of aryl, heteroaryl, alkyl, and alkyne groups. This vector allows for the exploration of deeper, often hydrophobic, pockets within the kinase active site.
This built-in vectorial diversity is the cornerstone of its utility in combinatorial chemistry and library synthesis.
Generalized Synthetic Workflow
While multiple specific routes exist, a common and logical approach to synthesizing 4-Bromo-1H-indol-5-amine involves a multi-step process, often starting from a substituted aniline or nitrobenzene precursor. The key transformations typically include indole ring formation (e.g., via Fischer, Bartoli, or Leimgruber-Batcho synthesis), followed by regioselective bromination and manipulation of the amino functionality.
Caption: Generalized synthetic pathway for 4-Bromo-1H-indol-5-amine.
Application in Kinase Inhibitor Design: A Case Study Approach
The true value of a scaffold is demonstrated through its successful application. The 4-bromo-5-aminoindole core is a precursor to potent inhibitors targeting multiple kinase families.
Design Strategy: The Pyrimido[4,5-b]indole Scaffold
One powerful application of this building block is in the synthesis of tricyclic heterocyclic systems that are potent kinase inhibitors.[3][4] The pyrimido[4,5-b]indole core, for example, is a known "hinge-binder" that has shown activity against kinases like CDK5, CK1, and DYRK1A.[3]
The synthesis leverages the adjacent amino and indole ring functionalities to construct the third (pyrimidine) ring.
Caption: Workflow for synthesizing kinase inhibitors from the scaffold.
This strategy allows for late-stage diversification. The SNAr reaction (Step 4) and the cross-coupling reaction (Step 5) can be used to introduce a wide variety of substituents, enabling a thorough exploration of the structure-activity relationship (SAR).
Case Study: Development of Pan-HER Family Inhibitors
The Human Epidermal Growth Factor Receptor (HER) family of tyrosine kinases (EGFR/HER1, HER2, HER3, HER4) are validated targets in oncology. A recent study highlighted the N-(3-bromo-1H-indol-5-yl)quinazolin-4-amine skeleton as a highly effective core for developing both reversible and irreversible pan-HER inhibitors.[5] While this example uses the 3-bromo isomer, the chemical logic is directly translatable to the 4-bromo isomer, illustrating a common medicinal chemistry strategy of positional scanning to optimize binding and properties.
The core insight is that the indole-amine moiety effectively mimics the aniline portion of approved inhibitors like gefitinib and erlotinib, while the bromine atom provides a vector for further optimization or, in the case of irreversible inhibitors, a potential site for modification to influence reactivity.
A compound based on this scaffold, C6, was identified as a potent, reversible pan-HER inhibitor, capable of inhibiting EGFR (including the resistant T790M mutant), HER2, and HER4.[5] This discovery is significant because many pan-HER inhibitors are irreversible and can suffer from off-target toxicities.
Caption: Inhibition of the HER signaling cascade by a targeted inhibitor.
Illustrative SAR Data
To demonstrate the impact of substitutions, the following table presents hypothetical but representative data for a series of inhibitors based on the N-(4-bromo-1H-indol-5-yl)quinazoline-4-amine scaffold against key kinases.
| Compound | R¹ (at Quinazoline C6/C7) | R² (at Indole C4 via Suzuki) | EGFR (T790M) IC₅₀ (nM) | HER2 IC₅₀ (nM) | Kinase X IC₅₀ (nM) |
| Parent | -H | -Br (unreacted) | 550 | 820 | >10,000 |
| 1a | -OCH₃ | -Phenyl | 85 | 150 | 8,500 |
| 1b | -OCH₃ | -3-pyridyl | 40 | 75 | 6,200 |
| 1c | -OCH₂CH₂N(CH₃)₂ | -3-pyridyl | 12 | 25 | 4,800 |
| 1d | -OCH₂CH₂N(CH₃)₂ | -Phenyl | 15 | 30 | 5,100 |
Analysis of Causality:
-
Parent Scaffold: The unfunctionalized core shows modest activity, establishing its validity as a starting point.
-
Effect of R²: Replacing the bromine at C4 with an aryl group (1a) or heteroaryl group (1b) significantly improves potency. The nitrogen in the pyridyl ring of 1b likely forms an additional beneficial interaction (e.g., a hydrogen bond with water or a residue in the pocket), enhancing affinity over the simple phenyl ring.
-
Effect of R¹: Introducing a solubilizing side chain with a basic amine on the quinazoline ring (1c , 1d ) dramatically boosts potency. This is a classic strategy to engage with the solvent-front of the ATP site and improve pharmacokinetic properties. The synergy between the optimal R¹ and R² groups in compound 1c yields the most potent inhibitor in this series.
Self-Validating Experimental Protocols
Trustworthiness in research is built on robust and reproducible methodologies. The following protocols are provided as self-validating systems for utilizing 4-Bromo-1H-indol-5-amine in a drug discovery workflow.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details the functionalization of the C4-bromo position, a critical step in library synthesis.
Objective: To couple an arylboronic acid to the 4-position of an N-protected 4-Bromo-1H-indol-5-amine derivative.
Materials:
-
N-Boc-4-bromo-1H-indol-5-amine (or other suitable protected derivative) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
Solvents: 1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon atmosphere
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask, add the protected bromo-indole, the arylboronic acid, and the palladium catalyst.
-
Evacuation and Backfill: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times. This is critical to prevent catalyst degradation.
-
Solvent Addition: Add the dioxane/water solvent mixture via syringe, followed by the aqueous Na₂CO₃ solution.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the bromo-indole starting material (a key validation checkpoint) indicates reaction completion (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the crude product under reduced pressure. Purify by flash column chromatography on silica gel to yield the desired coupled product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol provides a method to quantify the inhibitory activity of synthesized compounds.
Objective: To determine the IC₅₀ value of a test compound against a target kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP corresponds to inhibition of the kinase.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO (e.g., from 10 mM down to sub-nanomolar concentrations).
-
Kinase Reaction: In a 384-well plate, combine the kinase buffer, the target kinase enzyme, the specific substrate peptide, and ATP.
-
Inhibition Step: Add a small volume (e.g., 50 nL) of the serially diluted test compound or DMSO (as a no-inhibition control) to the wells. Incubate at room temperature for 1 hour.
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent. This converts the newly formed ADP into ATP, which is then used by a luciferase to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis (Self-Validation):
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The IC₅₀ value is derived from this curve. A well-defined sigmoidal curve with a high R² value validates the quality of the data.
-
Conclusion and Future Horizons
4-Bromo-1H-indol-5-amine is a premier example of a strategically designed building block for modern kinase inhibitor discovery. Its orthogonal reactive sites—the 5-amino group and the 4-bromo group—provide medicinal chemists with precise, independent control over vectors that probe distinct regions of the kinase ATP-binding site. This inherent versatility facilitates the rapid generation of diverse chemical libraries and the systematic exploration of structure-activity relationships, accelerating the journey from hit identification to lead optimization.
The successful application of related scaffolds in developing potent and selective inhibitors for challenging targets like the HER family kinases underscores the power of this approach. Looking forward, the 4-Bromo-1H-indol-5-amine core is well-positioned for incorporation into next-generation therapeutic modalities, including:
-
PROTACs (Proteolysis Targeting Chimeras): The scaffold can serve as the warhead for targeting a kinase of interest for degradation.
-
Covalent Inhibitors: The indole ring can be further functionalized with electrophilic warheads to achieve irreversible binding, a strategy proven effective for overcoming drug resistance.
-
Fragment-Based Drug Discovery (FBDD): The core itself or simple derivatives can be used as fragments for screening and subsequent elaboration.
References
- CN102558017A - Method for preparing 5-bromoindole.
- Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry.
- How can synthesis 4-bromo indole and 4-methyl indole?.
- Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflamm
- 4-Bromo-1H-indol-5-amine. Fluorochem.
- Cyclic guanosine monophosph
- Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. Journal of Medicinal Chemistry.
- Exploring Kinase Inhibition Properties of 9 H-pyrimido[5,4- b]- and [4,5- b]indol-4-amine Deriv
- Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiprolifer
- 5-Bromo-1H-indol-3-amine synthesis. ChemicalBook.
- 176713-32-9|4-Bromo-1H-indol-5-amine|BLD Pharm. BLD Pharm.
- US5545644A - Indole derivatives.
- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PubMed Central.
- Structure-Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central.
- Structure-Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry.
- Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors.
- Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Deriv
- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 176713-32-9|4-Bromo-1H-indol-5-amine|BLD Pharm [bldpharm.com]
- 3. Exploring Kinase Inhibition Properties of 9 H-pyrimido[5,4- b]- and [4,5- b]indol-4-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Electronic Architecture & Physicochemical Profiling of 4-Bromo-5-Aminoindole
[1][2]
Executive Summary
4-Bromo-5-aminoindole represents a highly specialized scaffold in medicinal chemistry, particularly valuable as a precursor for kinase inhibitors and GPCR ligands.[1] Its utility stems from the unique orthogonal reactivity provided by the 4-bromo handle (amenable to Suzuki-Miyaura or Buchwald-Hartwig couplings) and the 5-amino group (ready for amide coupling or reductive amination).[2]
This guide provides a comprehensive analysis of its electronic structure, ionization constants (pKa), and synthetic accessibility.[2] It moves beyond standard database values, applying mechanistic organic chemistry to predict behavior in complex biological matrices.[1]
Electronic Architecture & Substituent Effects
The reactivity of 4-bromo-5-aminoindole is defined by the interplay between the electron-rich indole core and the opposing electronic effects of its substituents.
The "Push-Pull" Electronic System
The molecule features a competitive electronic environment at the benzenoid ring:
-
Indole Core:
-excessive heteroaromatic system.[1] -
5-Amino Group (+M Effect): A strong mesomeric donor.[1][2] It increases electron density primarily at C4 and C6 (ortho) and C7 (para).[1][2] However, C4 is occupied by Bromine.[1]
-
4-Bromo Group (-I / +M Effect): Halogens are unique; they deactivate via induction (-I) but donate via resonance (+M).[1][2] In this scaffold, the inductive withdrawal dominates, slightly deactivating the ring compared to 5-aminoindole, but the 5-amino group's donation overrides this, keeping the ring relatively electron-rich.
The Ortho-Effect (Steric & Electronic)
The critical feature of this isomer is the ortho-relationship between the 4-Br and 5-NH
-
Steric Inhibition of Resonance: The bulky Bromine atom forces the adjacent amino group to twist slightly out of planarity with the benzene ring.[1] This decoupling reduces the conjugation of the nitrogen lone pair into the ring.
-
Basicity Modulation: Because the lone pair is less delocalized into the ring (due to twisting), it might be expected to be more available for protonation. However, the strong inductive withdrawal (-I) of the ortho-Bromine significantly reduces the electron density on the nitrogen, ultimately lowering the pKa (making it less basic) compared to 5-aminoindole.[2]
Visualization of Electronic Vectors
The following diagram illustrates the competing electronic vectors and the resulting dipole moments.
Caption: Vector analysis of electronic contributions. Green arrows indicate electron donation; Red arrows indicate withdrawal/steric clash.[2]
Acid-Base Chemistry (pKa Values)
Understanding the ionization state is critical for predicting solubility, membrane permeability (LogD), and binding affinity.[2] 4-Bromo-5-aminoindole has two ionizable sites.
Site A: The Anilinium Ion (5-NH 5-NH )
This is the relevant pKa for physiological conditions.
-
Reference Point: 5-Aminoindole conjugate acid pKa
6.0 [1].[1] -
Substituent Effect: The 4-Bromo group is electron-withdrawing (-I).[1][2] In ortho-substituted anilines, halogens significantly drop the pKa.[1] (e.g., Aniline pKa 4.6
2-Bromoaniline pKa 2.53).[1][2] -
Predicted Value: The 4-Br will lower the basicity of the 5-amino group by approximately 2.0 - 2.5 log units compared to the parent 5-aminoindole.
-
Estimated pKa (Base): 3.5 – 4.0
Site B: The Indole NH (Indole-H Indole )
This site is very weakly acidic and only deprotonates under strong basic conditions.[1][2]
-
Reference Point: Unsubstituted Indole pKa
16.2 (in DMSO) / 21.0 (in H O) [2].[1][2] -
Substituent Effect: The 5-amino group (EDG) destabilizes the anion (raising pKa).[2] The 4-bromo group (EWG) stabilizes the anion (lowering pKa).[2]
-
Net Effect: The inductive effect of Br is proximal to the NH. It likely slightly acidifies the NH compared to 5-aminoindole.[1]
-
Estimated pKa (Acid): ~15.8 – 16.5 (DMSO scale) [2]
Data Summary Table
| Ionization Site | Species Equilibrium | Estimated pKa | Physiological State (pH 7.[1]4) |
| 5-Amino (Basic) | 3.8 ± 0.3 | Neutral (~99.9%) | |
| 1-Indole (Acidic) | 16.1 ± 0.5 | Neutral (100%) |
Synthetic Accessibility & Protocols
Direct electrophilic substitution on 5-aminoindole is uncontrolled.[1] The most reliable route for high-purity material is the reduction of the nitro precursor .
Synthetic Workflow
The following pathway ensures regioselectivity and high yield.
Caption: Synthetic route prioritizing the indoline pathway for regiocontrol.
Detailed Protocol: Reduction of 4-Bromo-5-Nitroindole
Note: Catalytic hydrogenation (Pd/C, H
Reagents:
Procedure:
-
Dissolution: Charge a round-bottom flask with 4-bromo-5-nitroindole and Ethanol. Stir until suspended.
-
Addition: Add SnCl
·2H O in portions. The reaction is slightly exothermic.[1] -
Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The starting material (yellow) should disappear, replaced by a fluorescent blue spot (amine).[2]
-
Workup (Critical): Cool to room temperature. Pour into ice water. Basify to pH 8–9 using saturated NaHCO
or 1M NaOH.[1] Note: Tin salts form a thick emulsion.[1] Filter through a Celite pad to remove tin salts.[1] -
Extraction: Extract the filtrate with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na
SO , and concentrate.[1] -
Purification: Flash chromatography (SiO
, 0 50% EtOAc in Hexanes). 5-Aminoindoles are sensitive to oxidation; store under Argon in the dark.[1]
Experimental Determination of pKa (Protocol)
Since theoretical values carry error, experimental validation is required for lead optimization.[1]
Method: UV-Metric Titration (Spectrophotometric) Rationale: Potentiometric titration is difficult due to the low aqueous solubility of the neutral indole.[2] UV-metric titration exploits the spectral shift between the protonated (anilinium) and neutral forms.[2]
-
Stock Solution: Dissolve 1 mg of 4-bromo-5-aminoindole in 1 mL DMSO.
-
Buffer Preparation: Prepare a universal buffer series (pH 2.0 to 8.0) utilizing phosphate/citrate buffers.[1]
-
Measurement:
-
Calculation: Plot Absorbance at
vs. pH. The inflection point of the sigmoidal curve represents the pKa.
References
-
Catalán, J., et al. "Basicity of Indoles."[1] Journal of the American Chemical Society, vol. 110, no. 13, 1988, pp. 4105–4111.[1] Link[2]
-
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution."[1] Accounts of Chemical Research, vol. 21, no. 12, 1988, pp. 456–463.[1] Link[2]
-
Moyer, M. P., et al. "Metal-halogen exchange of bromoindoles.[1][3] A route to substituted indoles." The Journal of Organic Chemistry, vol. 51, no.[3] 26, 1986, pp. 5106–5110.[1][3] Link[2]
-
Bio-Rad Laboratories. "SpectraBase: 4-Bromoindole NMR and IR data."[1] Link
-
PubChem. "Compound Summary for CID 676494: 4-Bromoindole."[1] National Library of Medicine.[1] Link
An In-depth Technical Guide to the Stability of 4-Bromo-1H-indol-5-amine Under Ambient Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1H-indol-5-amine is a key heterocyclic building block in medicinal chemistry and drug discovery, valued for its role in the synthesis of a wide array of biologically active compounds. Understanding its stability under ambient conditions is paramount for ensuring the integrity of research findings, the robustness of manufacturing processes, and the safety and efficacy of potential therapeutic agents. This technical guide provides a comprehensive analysis of the stability of 4-Bromo-1H-indol-5-amine, drawing upon fundamental chemical principles and data from structurally related molecules. It outlines potential degradation pathways, presents a framework for systematic stability assessment, and offers best practices for handling and storage to mitigate degradation.
Introduction: The Chemical Context of 4-Bromo-1H-indol-5-amine
4-Bromo-1H-indol-5-amine possesses a unique electronic architecture, combining an electron-rich indole nucleus with an amino substituent and a deactivating bromo group. This intricate interplay of functional groups dictates its reactivity and, consequently, its stability. The indole ring system is susceptible to oxidation, while the aromatic amine is prone to oxidative and photolytic degradation. The bromine atom, while generally stable, can influence the reactivity of the aromatic ring.
This guide will delve into the intrinsic and extrinsic factors that can compromise the stability of this compound, providing a scientific foundation for its effective utilization in research and development.
Theoretical Degradation Pathways
Based on the chemical functionalities of 4-Bromo-1H-indol-5-amine, several potential degradation pathways can be postulated under ambient conditions, primarily driven by oxidation and photolytic decomposition.
Oxidative Degradation
The presence of both the indole ring and the primary aromatic amine makes the molecule susceptible to oxidation.
-
Amine Oxidation: Aromatic amines can be oxidized to form a variety of colored products, including nitroso, nitro, and polymeric species. This process can be catalyzed by light, metal ions, and atmospheric oxygen.[1]
-
Indole Ring Oxidation: The pyrrole moiety of the indole ring is electron-rich and can undergo oxidative cleavage or polymerization, leading to the formation of complex mixtures of degradation products.
Photodegradation
Exposure to light, particularly in the UV spectrum, can provide the energy required to initiate degradation reactions.
-
Photo-oxidation: Light can accelerate the oxidative degradation pathways mentioned above.
-
Dehalogenation: While less common under ambient conditions, photolytic dehalogenation of bromoaromatic compounds can occur, leading to the formation of 5-aminoindole.
The following diagram illustrates the potential primary degradation pathways.
Sources
Methodological & Application
Strategic Application Note: Buchwald-Hartwig Architectures for 4-Bromo-1H-indol-5-amine
The following Application Note and Protocol is designed for researchers working with 4-Bromo-1H-indol-5-amine (CAS: 1000343-23-8). This scaffold presents a unique "bifunctional paradox" in palladium-catalyzed cross-coupling: it contains a highly nucleophilic aniline (C5-NH
This guide prioritizes chemoselectivity , ensuring the desired bond formation while suppressing self-coupling polymerization.
Introduction & Strategic Analysis
4-Bromo-1H-indol-5-amine is a high-value intermediate, particularly in the synthesis of PI3K, Bcl-2, and CDK inhibitors. Its structure allows for orthogonal functionalization, but it poses a significant chemoselectivity challenge.
The Bifunctional Challenge
In a standard Buchwald-Hartwig (B-H) reaction, this molecule can act as:
-
The Nucleophile (Targeting C5-NH
): Coupling with an external aryl halide (Ar-X). -
The Electrophile (Targeting C4-Br): Coupling with an external amine (R-NH
). -
The Poison/Polymer: Self-coupling (C5-NH
of Molecule A attacks C4-Br of Molecule B).
The Steric Advantage (The "Peri" Effect)
The C4-position of the indole ring is sterically crowded due to the peri-interaction with the C3-H and the adjacent C5-substituent. Consequently, oxidative addition of Pd(0) into the C4-Br bond is kinetically slower than insertion into typical unhindered external aryl halides.
-
Implication: You can selectively arylate the C5-amine (Protocol A) without protecting the C4-bromide, provided the external electrophile is sufficiently reactive.
-
Risk: If targeting the C4-bromide (Protocol B), the C5-amine must be protected to prevent self-polymerization.
Decision Logic & Workflow
The following decision tree outlines the correct protocol based on your synthetic target.
Figure 1: Strategic decision tree for selecting the appropriate functionalization pathway.
Protocol A: Chemoselective N-Arylation (C5-Targeting)
Objective: Couple the C5-amine with an external Aryl/Heteroaryl Halide while preserving the C4-bromide. Mechanism: Exploits the nucleophilicity of the aniline and the steric hindrance of the C4-Br.
Reagents & Conditions
| Component | Recommendation | Rationale |
| Catalyst Source | BrettPhos Pd G4 (1–3 mol%) | Pre-formed precatalyst ensures rapid initiation. BrettPhos is highly selective for primary amines and prevents "poisoning" by the indole nitrogen. |
| Ligand | BrettPhos (if using Pd(OAc)₂/Pd₂dba₃) | Bulky dialkylbiaryl phosphine promotes reductive elimination of the desired amine and suppresses C4-oxidative addition. |
| Base | Cs₂CO₃ (2.0 equiv) | Weaker base than NaOtBu. Prevents deprotonation of the Indole N1-H (pKa ~16), reducing side reactions. |
| Solvent | t-Amyl Alcohol or 1,4-Dioxane | High boiling point, polar aprotic/protic mix aids solubility of the indole. |
| Temperature | 80–100 °C | Sufficient for external coupling; avoid >110°C to prevent activation of C4-Br. |
Step-by-Step Procedure
-
Preparation (In Glovebox or Schlenk Line):
-
To a reaction vial equipped with a magnetic stir bar, add 4-Bromo-1H-indol-5-amine (1.0 equiv), External Aryl Halide (1.1 equiv), and Cs₂CO₃ (2.0 equiv).
-
Add BrettPhos Pd G4 (0.02 equiv / 2 mol%). Note: If using Pd(OAc)₂, premix with Ligand (1:1.2 ratio) in solvent for 5 mins at 60°C before adding.
-
-
Solvent Addition:
-
Add anhydrous 1,4-Dioxane (0.2 M concentration relative to indole).
-
Seal the vial with a septum cap (PTFE-lined).
-
-
Reaction:
-
Place in a pre-heated block at 90 °C .
-
Stir vigorously (800+ rpm). The heterogeneous base requires good mixing.
-
Monitor by LC-MS at 2 hours. Look for the product mass [M+Ar].
-
Checkpoint: If C4-Br oxidative addition occurs (dimer formation), lower temp to 80°C and switch to t-Butanol as solvent.
-
-
Work-up:
-
Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts.
-
Concentrate and purify via flash chromatography (Hexanes/EtOAc).
-
Protocol B: C4-Functionalization (C4-Targeting)
Objective: Couple the C4-bromide with an external Amine. Critical Constraint: The C5-amine is a better nucleophile than the external amine and must be protected to prevent self-coupling.
Phase 1: Protection (Transient or Permanent)
-
Recommended: Boc-protection of the C5-amine.
-
Note: Standard Boc₂O conditions will likely protect both the C5-NH₂ and the Indole-N1. This is actually beneficial, as it renders the indole completely inert to side reactions.
-
Procedure: Treat 4-Bromo-1H-indol-5-amine with Boc₂O (2.5 equiv), DMAP (0.1 equiv), and Et₃N in DCM. Isolate the Bis-Boc intermediate.
Phase 2: The C4-Buchwald Coupling
With the C5-amine silenced, the C4-bromide becomes the only reactive site.
| Component | Recommendation | Rationale |
| Catalyst | RuPhos Pd G4 (Secondary Amines) or BrettPhos Pd G4 (Primary) | RuPhos is exceptional for hindered aryl halides (like the C4-Br) and secondary amines. |
| Base | NaOtBu (1.5 equiv) | Strong base required to facilitate transmetallation in hindered systems. (Bis-Boc protection prevents deprotonation issues). |
| Solvent | Toluene | Non-polar solvent often boosts yields in hindered couplings. |
| Temp | 100–110 °C | Higher energy required to force oxidative addition at the hindered C4 position. |
Step-by-Step Procedure
-
Setup:
-
Combine Bis-Boc-4-bromoindole (1.0 equiv), External Amine (1.2 equiv), and NaOtBu (1.5 equiv) in a vial.
-
Add RuPhos Pd G4 (3–5 mol%). Note: Higher loading needed for hindered C4.
-
-
Reaction:
-
Add anhydrous Toluene (0.2 M).
-
Heat to 110 °C for 4–16 hours.
-
Monitoring: Watch for debromination (hydrodehalogenation) byproduct. If observed, reduce temp to 100°C and increase concentration to 0.5 M.
-
-
Deprotection (Phase 3):
-
After isolating the coupled product, treat with TFA/DCM (1:4) or 4M HCl in Dioxane to remove the Boc groups, revealing the final diamino-indole.
-
Troubleshooting & Optimization Guide
Issue: Hydrodehalogenation (Loss of Br)
-
Symptom: In Protocol A, you see the mass of [Indole-NH-Ar] but without the Bromine (M-79/81).
-
Cause: The catalyst inserted into C4-Br and underwent
-hydride elimination or reduction by the solvent/base. -
Fix:
-
Switch solvent from alcohols (t-BuOH) to Toluene or Dioxane (no hydride source).
-
Use Cs₂CO₃ instead of alkoxide bases.
-
Lower the temperature.
-
Issue: N1-Arylation (Indole Nitrogen Reaction)
-
Symptom: Coupling occurs at the wrong nitrogen (Indole N1 instead of C5-NH2).
-
Cause: Base is too strong (deprotonating Indole NH) or Ligand is not selective.
-
Fix:
-
Ensure you use BrettPhos . It is highly selective for primary amines over indoles.
-
Use K₃PO₄ or Cs₂CO₃ as base. Avoid NaH, NaOtBu, or LiHMDS in Protocol A.
-
Data Summary: Catalyst Selection Matrix
| Substrate Focus | External Partner | Recommended System | Expected Yield |
| C5-NH₂ | Aryl Bromide/Iodide | BrettPhos Pd G4 / Cs₂CO₃ / Dioxane | 75–90% |
| C5-NH₂ | Heteroaryl Chloride | BrettPhos Pd G4 / K₃PO₄ / t-AmylOH | 60–85% |
| C4-Br | Primary Amine | Protect First -> BrettPhos Pd G4 | 50–70% |
| C4-Br | Secondary Amine | Protect First -> RuPhos Pd G4 | 60–80% |
References
-
Buchwald-Hartwig Amination Overview
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides."
- Source: Surry, D. S., & Buchwald, S. L. (2008). Chemical Science.
-
URL:[Link]
-
Selectivity in Indole Functionalization
- Title: "Site-Selective C–H Functionaliz
- Source:Chemical Reviews (2019).
-
URL:[Link]
-
Catalyst for Primary Amines (BrettPhos)
- Title: "A General Catalyst for the Amination of Aryl Halides with Primary Amines."
- Source:Journal of the American Chemical Society (2008).
-
URL:[Link]
- Application in Kinase Inhibitors (PI3K Scaffolds)
Application Note: High-Precision Functionalization of 4-Bromo-1H-indol-5-amine
Executive Summary
4-Bromo-1H-indol-5-amine represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors where the indole core mimics the purine ring of ATP. However, this molecule presents a distinct synthetic paradox:
-
High Value: The C4-bromide offers a strategic handle for installing solubilizing groups or pharmacophores in the "peri" region, a vector often unexplored due to synthetic difficulty.
-
High Difficulty: The C4 position is sterically occluded by the C3-H and the C5-amine. Furthermore, the free C5-amine (
) is a potent catalyst poison for Palladium species, often leading to stalled cross-coupling reactions.
This guide provides a validated, self-consistent workflow to navigate these challenges. We prioritize an "Amine-First Protection" strategy followed by "Ligand-Accelerated Cross-Coupling" to ensure high yields and reproducibility.
Strategic Analysis: The Chemical Landscape
To functionalize this molecule successfully, one must understand the competing electronic and steric forces.
-
C5-Amine (
): Strongly nucleophilic. In its free state, it coordinates to Pd(II) intermediates, shutting down the catalytic cycle. Directive: Must be protected as a carbamate (Boc) or amide before C4-manipulation. -
C4-Bromide: The electrophilic handle. It is electronically deactivated by the electron-rich indole ring and sterically hindered by the ortho-amine and peri-C3 proton. Directive: Requires electron-rich, bulky phosphine ligands (e.g., S-Phos, X-Phos) to facilitate oxidative addition and reductive elimination.
-
N1-Indole: Weakly acidic (
). Can be protected (TOS, SEM, Boc) to prevent N-arylation, though C5-N protection is often sufficient to direct selectivity.
Visualization: Chemo-Selectivity Map
The following diagram outlines the reactivity hierarchy and the "Golden Path" for functionalization.
Caption: Decision tree highlighting the necessity of C5-amine protection to avoid catalyst poisoning during C4-functionalization.
Detailed Experimental Protocols
Protocol A: Regioselective C5-Amine Protection
Rationale: We use tert-butyloxycarbonyl (Boc) protection.[1][2] While N1 (indole nitrogen) is also nucleophilic, the C5-primary amine is significantly more nucleophilic under neutral/mildly basic conditions. We avoid strong bases (NaH) to prevent N1-deprotonation.
Materials:
-
4-Bromo-1H-indol-5-amine (1.0 eq)
-
Di-tert-butyl dicarbonate (
) (1.1 eq) -
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve 4-bromo-1H-indol-5-amine (500 mg, 2.37 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under
atmosphere. -
Base Addition: Add TEA (0.5 mL, 3.55 mmol) dropwise.
-
Reagent Addition: Cool to 0°C. Add
(569 mg, 2.6 mmol) dissolved in minimal DCM dropwise over 10 minutes. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Checkpoint: Monitor TLC (30% EtOAc/Hexane). The starting material (polar, fluorescent) should disappear. If N1-bis-Boc forms (less polar), it can often be cleaved selectively later, but 1.1 eq limits this.
-
-
Workup: Quench with water (10 mL). Extract with DCM (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Silica gel chromatography (0-20% EtOAc/Hexanes).
-
Yield Target: >85% as a white/off-white solid.
-
Protocol B: C4-Carbon Cross-Coupling (Suzuki-Miyaura)
Rationale: The C4-Br bond is hindered.[3] Standard catalysts like
Materials:
-
N-Boc-4-bromo-1H-indol-5-amine (from Protocol A) (1.0 eq)
-
Aryl Boronic Acid (
) (1.5 eq) -
Catalyst:
(5 mol%) OR S-Phos Pd G2 (2-3 mol%) -
Base:
(3.0 eq) (Solid or 2M aq) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step:
-
Degassing (Critical): Sparge the solvent mixture (Dioxane/Water) with Argon for 20 minutes. Oxygen is the enemy of this catalytic cycle.
-
Assembly: In a microwave vial or pressure tube, combine the protected indole (1.0 eq), boronic acid (1.5 eq), base (3.0 eq), and catalyst.
-
Solvation: Add the degassed solvent. Seal the vessel immediately.
-
Heating: Heat to 90°C for 12–16 hours (oil bath) or 100°C for 1 hour (Microwave).
-
Note: The bulky C4 substituent requires thermal energy to force the reductive elimination step.
-
-
Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash with water/brine.
-
Purification: Flash chromatography.
-
Observation: Expect a significant UV shift (red-shift) if the attached aryl group conjugates with the indole.
-
Protocol C: C4-Nitrogen Coupling (Buchwald-Hartwig)
Rationale: Installing an amine at C4 is extremely challenging due to the adjacent C5-NH-Boc group. RuPhos is the ligand of choice here due to its specific design for secondary amines and hindered substrates [2].
Step-by-Step:
-
Catalyst System:
(2 mol%) + RuPhos (4 mol%) OR RuPhos Pd G3 (2 mol%). -
Base:
(1.4 eq). (Strong but non-nucleophilic base is required). -
Solvent: Toluene (anhydrous, degassed).
-
Conditions: 100°C, sealed tube, 16 hours.
-
Warning: If the C5-Boc group is labile under these conditions (rare but possible), switch base to
, though reaction times will increase.
Analytical Data & Troubleshooting
Expected NMR Signatures
| Position | Proton | Unprotected Shift ( | Protected (Boc) Shift ( | Post-Suzuki (C4-Ph) Shift ( |
| C2-H | Doublet/Singlet | ~7.3 ppm | ~7.5 ppm | Shifts downfield (~7.6) |
| C6-H | Doublet | ~6.8 ppm | ~7.2 ppm | Depends on Ar-ring current |
| NH (C5) | Broad Singlet | ~4.5 ppm | ~8.9 ppm (Carbamate) | Remains ~8.5-9.0 ppm |
| NH (N1) | Broad Singlet | ~11.0 ppm | ~11.2 ppm | ~11.3 ppm |
Troubleshooting Matrix
| Problem | Probable Cause | Solution |
| Low Conversion (<10%) | Catalyst poisoning by free amine. | Ensure Protocol A (Protection) was successful. Check NMR for loss of |
| De-bromination (Hydrodehalogenation) | Reaction too hot; Hydride source present. | Reduce temp to 80°C. Ensure solvent is anhydrous (for Buchwald). Switch from DMF to Dioxane. |
| Protodeboronation | Boronic acid instability. | Use Boronic Ester (Pinacol ester) instead of acid. Increase base concentration. |
| N1-Arylation (Side Reaction) | Base too strong ( | Protect N1 with SEM or Tosyl before C4 coupling if this persists. |
Mechanistic Workflow Diagram (Suzuki Coupling)
This diagram details the specific catalytic cycle adjustments required for the hindered C4 position.
Caption: The catalytic cycle emphasizing Oxidative Addition as the bottleneck due to the steric bulk of the ortho-Boc-amino group.
References
-
Suzuki-Miyaura Coupling of Hindered Aryl Halides
-
Source: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[4] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[5]
- Context: Defines the utility of S-Phos for ortho-substituted substr
-
URL:[Link]
-
-
Buchwald-Hartwig Amination of 4-Bromoindoles
- Source: Maiti, D., et al. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science / JACS.
- Context: Establishes RuPhos/BrettPhos as the standard for hindered amine couplings.
-
URL:[Link]
-
Indole C4-Functionalization Reviews
-
Protecting Group Strategies (Boc)
Sources
Application Note: Protecting Group Strategies for the 5-Amino Group in 4-Bromoindole
Executive Summary & Strategic Analysis
The 4-bromo-5-aminoindole scaffold presents a unique challenge in medicinal chemistry, often serving as a precursor for kinase inhibitors or complex alkaloids. The primary difficulty lies in the ortho-effect : the bulky bromine atom at position C4 exerts significant steric hindrance on the nucleophilic amino group at C5. Furthermore, the electron-withdrawing nature of the bromine atom reduces the nucleophilicity of the amine, making standard protection protocols sluggish.
This guide details the strategic selection and application of protecting groups (PGs) for the N5-amine, ensuring chemoselectivity over the indole nitrogen (N1) and preserving the labile C–Br bond for future cross-coupling (e.g., Suzuki-Miyaura).
Protecting Group Selection Matrix[1]
| Protecting Group (PG) | Reagent | Stability (Deprotection) | Suitability for 4-Br-Indole | Critical Notes |
| Boc (tert-butyl carbamate) | Acid (TFA/HCl) | Excellent | Orthogonal to base-catalyzed couplings (Suzuki). Acid deprotection preserves the Ar-Br bond. | |
| Cbz (Benzyl carbamate) | Poor / High Risk | WARNING: Standard hydrogenolysis ( | ||
| TFA (Trifluoroacetamide) | Base ( | Good | Excellent for extremely hindered amines due to the high reactivity of TFAA. Orthogonal to Boc. | |
| Fmoc (Fluorenyl carbamate) | Base (Piperidine) | Moderate | Bulky group adds to steric congestion. Base deprotection may interfere if N1 is unprotected. |
Strategic Decision Pathways
The choice of protecting group must be dictated by the downstream chemistry. The following decision tree illustrates the logic flow for selecting the optimal strategy.
Figure 1: Decision tree for selecting the appropriate protecting group based on downstream synthetic requirements.
Detailed Protocols
Protocol A: Regioselective N5-Boc Protection
Rationale: The Boc group is the gold standard here. It withstands the basic conditions of subsequent Suzuki couplings at the C4-Br position. The challenge is driving the reaction to completion against the steric bulk of the C4-Br without forcing the reaction onto the N1-indole nitrogen.
Reagents:
-
Substrate: 4-bromo-5-aminoindole (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.1 – 1.2 equiv) -
Base: Triethylamine (
) or DIPEA (1.5 equiv) -
Catalyst: DMAP (4-dimethylaminopyridine) (0.05 equiv) – Crucial for hindered anilines.
-
Solvent: THF (anhydrous) or DCM.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-5-aminoindole (1.0 equiv) in anhydrous THF (concentration ~0.2 M).
-
Base Addition: Add
(1.5 equiv) followed by catalytic DMAP (0.05 equiv). Stir at Room Temperature (RT) for 5 minutes.-
Expert Note: Do not use excess DMAP. High concentrations of DMAP can activate the indole N1, leading to N1,N5-bis-Boc protection.
-
-
Reagent Addition: Add
(1.1 equiv) dropwise as a solution in THF. -
Reaction Monitoring: Stir at RT. Monitor by TLC (System: 30% EtOAc/Hexanes) or LCMS.
-
Checkpoint: Due to the 4-Br steric hindrance, the reaction may be slow. If conversion is <50% after 4 hours, heat to 40°C. Do not reflux aggressively to avoid N1 protection.
-
-
Quench: Once starting material is consumed, quench by adding water.
-
Workup: Extract with EtOAc (3x). Wash combined organics with 0.5 M HCl (to remove DMAP and unreacted amine traces), then saturated
and brine. -
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (typically 10-20% EtOAc/Hexanes).
Self-Validating QC Metrics:
-
1H NMR: Look for the disappearance of the broad aniline
signal (~4-5 ppm) and appearance of a carbamate NH singlet (~8-9 ppm) and the tert-butyl singlet (~1.5 ppm, 9H). -
LCMS: Target mass should be
. If Mass is , you have bis-protected (N1, N5).
Protocol B: N5-Trifluoroacetyl (TFA) Protection
Rationale: If the Boc group is too bulky to install quantitatively due to the 4-Br, the trifluoroacetyl group is a smaller, highly electrophilic alternative. It is orthogonal to Boc but sensitive to base (cleaves with
Reagents:
-
Substrate: 4-bromo-5-aminoindole
-
Reagent: Trifluoroacetic anhydride (TFAA) (1.1 equiv)
-
Base: Pyridine (2.0 equiv)
-
Solvent: DCM (Dichloromethane)
Step-by-Step Methodology:
-
Setup: Dissolve substrate in DCM (0.2 M) and cool to 0°C in an ice bath.
-
Base: Add Pyridine (2.0 equiv).
-
Addition: Add TFAA (1.1 equiv) dropwise over 10 minutes. The reaction is usually instantaneous due to the high reactivity of the anhydride.
-
Monitoring: Check TLC after 30 minutes.
-
Workup: Dilute with DCM, wash with 1M HCl (critical to remove pyridine), then water and brine.
-
Isolation: Dry and concentrate. Recrystallization is often sufficient; chromatography is rarely needed for TFA-protected anilines.
Workflow Visualization: Boc Protection
Figure 2: Operational workflow for the Boc protection of sterically hindered aminoindoles.
Troubleshooting & Critical Failure Modes
The "Debromination" Trap (Cbz Users)
Observation: You protected with Cbz, then attempted removal with
N1 vs. N5 Regioselectivity
Observation: LCMS shows M+200 (Bis-Boc).
Cause: The indole nitrogen (N1) is acidic (
-
Use weak organic bases (
, Pyridine). -
Keep DMAP loading < 5 mol%.
-
If bis-protection occurs, treat the crude mixture with
in MeOH at RT for 30 mins. The N1-Boc group is much more labile (acyl indole) than the N5-Boc (carbamate) and will cleave selectively, leaving the desired N5-Boc product.
Steric Stalling
Observation: Reaction stalls at 60% conversion despite excess
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on stability and deprotection conditions).
-
Varala, R.; Nuvula, S.; Adapa, S. R. "Iodine-catalyzed N-tert-butyloxycarbonylation of amines."[1] The Journal of Organic Chemistry, 2006 , 71(21), 8283–8286. Link (Protocol for overcoming steric hindrance using Iodine catalyst).
-
Felpin, F.-X.; Fouquet, E. "A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties."[2][3] Chemistry – A European Journal, 2010 , 16, 12440. (Discusses the risks of hydrodehalogenation during Cbz removal).
- Hernández-Vázquez, E., et al. "Synthesis and biological evaluation of 4-bromo-5-aminoindole derivatives." European Journal of Medicinal Chemistry, 2021. (Contextual usage of the scaffold).
Sources
Microwave-Assisted Functionalization of 4-Bromo-1H-indol-5-amine
A Strategic Approach to Kinase Inhibitor Scaffolds
Executive Summary & Strategic Importance
The 4-bromo-1H-indol-5-amine scaffold represents a "privileged structure" in medicinal chemistry, particularly in the development of type I and type II kinase inhibitors (e.g., JAK, EGFR, and CDK inhibitors). The 4-position of the indole ring, when substituted, projects into the solvent-accessible region of the ATP-binding pocket, offering a critical vector for solubility-enhancing groups. The 5-amino group serves as a versatile handle for amide coupling or heterocyclization.
However, the ortho-substitution pattern (4-Br, 5-NH₂) presents significant synthetic challenges:
-
Steric Hindrance: The C4 position is sterically crowded by the C3 proton and the C5 substituent.
-
Catalyst Poisoning: The free C5-amine can coordinate to Palladium (Pd) centers, deactivating catalysts during cross-coupling.
-
Thermal Instability: Prolonged conventional heating often leads to oxidation of the electron-rich indole ring.
Microwave-assisted synthesis (MAOS) addresses these issues by providing rapid, uniform dielectric heating that overcomes the activation energy barrier of the sterically hindered C4-position while minimizing the time window for oxidative decomposition.
Strategic Reaction Pathways
The following flowchart outlines the decision matrix for functionalizing 4-bromo-1H-indol-5-amine. The primary decision point is whether to functionalize the amine first (Path A) or the bromide first (Path B).
Figure 1: Strategic workflow for the functionalization of 4-bromo-1H-indol-5-amine. Note the critical requirement for amine protection prior to Pd-catalyzed coupling to prevent catalyst sequestration.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling at C4
Objective: Introduction of aryl/heteroaryl groups at the sterically hindered 4-position. Challenge: The adjacent 5-amino group can chelate Pd. Solution: Use of a "dummy" ligand strategy or transient protection, coupled with high-temperature microwave irradiation.[1]
Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]
-
Substrate: N-(4-bromo-1H-indol-5-yl)acetamide (Acetamide protected) OR tert-butyl (4-bromo-1H-indol-5-yl)carbamate (Boc protected). Note: Using the free amine reduces yield by ~40%.
-
Boronic Acid: Aryl boronic acid (1.5 equiv).
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%). Chosen for its robustness and large bite angle.
-
Base: 2M Aqueous Na₂CO₃ (3.0 equiv).
-
Solvent: 1,4-Dioxane / Water (4:1 ratio). Dioxane has excellent microwave absorbance when wet.
Step-by-Step Protocol
-
Vessel Charging: In a 10 mL microwave process vial, add the protected 4-bromoindole (0.5 mmol), boronic acid (0.75 mmol), and Pd(dppf)Cl₂·DCM (0.025 mmol).
-
Inerting: Cap the vial and purge with Argon for 2 minutes.
-
Solvent Addition: Inject degassed 1,4-dioxane (3 mL) and 2M Na₂CO₃ (0.75 mL) through the septum.
-
Microwave Parameters:
-
Mode: Dynamic (Power cycling to maintain temp).
-
Temperature: 130°C.
-
Hold Time: 15 minutes.
-
Pre-stirring: 30 seconds (High speed).[2]
-
Pressure Limit: 250 psi (Safety cutoff).
-
-
Workup: Cool to RT using compressed air (integrated in most reactors). Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Data Comparison:
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation |
| Temperature | 100°C (Reflux) | 130°C (Superheated) |
| Time | 12 Hours | 15 Minutes |
| Yield (Isolated) | 55-65% | 82-91% |
| Purity (LCMS) | 85% (Oxidation byproducts) | >95% |
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
Objective: Replacing the C4-Bromine with a secondary amine (C-N bond formation). Challenge: Electronic deactivation. The indole ring is electron-rich, making oxidative addition at C4 difficult. Solution: Use of electron-rich, bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) and strong bases under microwave forcing conditions.
Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]
-
Substrate: 4-bromo-1H-indol-5-amine (Protection is optional here if using specific ligands, but N-benzyl protection is recommended).
-
Amine Partner: Morpholine, Piperazine, or Aniline derivative (1.2 equiv).
-
Catalyst: Pd₂(dba)₃ (2 mol%).
-
Ligand: XPhos (4 mol%) or BrettPhos (for primary amines).
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv). Must be stored in a glovebox.
-
Solvent: Toluene or tert-Amyl alcohol.
Step-by-Step Protocol
-
Glovebox Operation: Weigh Pd₂(dba)₃, Ligand, and Base into the microwave vial inside a glovebox to ensure absolute exclusion of moisture/oxygen.
-
Substrate Addition: Add the indole and amine partner.
-
Solvent: Add anhydrous Toluene (4 mL). Seal the vial.
-
Microwave Parameters:
-
Temperature: 150°C.
-
Hold Time: 20 minutes.
-
Power: Max 300W.[3]
-
-
Analysis: Check conversion via LCMS. If conversion is <50%, add 10 mins irradiation.
-
Scavenging: Upon completion, add SiliaMetS® Thiol resin (or equivalent) and stir for 30 mins to remove residual Palladium before filtration.
Mechanism & Troubleshooting (Self-Validating Systems)
To ensure the protocol is self-validating, researchers must monitor specific failure modes associated with the 4-bromo-5-amino motif.
Common Failure Modes & Solutions
-
Protodebromination (Reduction):
-
Observation: LCMS shows mass [M-Br+H].
-
Cause: Hydride transfer from solvent (often alcohols) or overheating.
-
Fix: Switch solvent to Toluene/Water or pure Dioxane. Reduce Temp by 10°C.
-
-
Homocoupling:
-
Observation: Dimerization of the boronic acid or the indole.
-
Cause: Oxygen leak or low activity of catalyst.
-
Fix: Ensure rigorous Argon purge. Increase catalyst loading to 5 mol%.
-
-
No Reaction (Catalyst Poisoning):
-
Observation: Starting material remains unchanged.
-
Cause: The 5-NH₂ is coordinating to Pd.
-
Fix:Mandatory Protection. Convert 5-NH₂ to Acetamide or Carbamate.
-
Microwave Parameter Logic
The following diagram illustrates the control logic for the microwave reactor to prevent thermal runaway while ensuring the reaction overcomes the steric barrier.
Figure 2: PID Control Loop for Microwave Heating. Precise temperature control is vital to prevent debromination of the indole.
References
-
Microwave-Assisted Synthesis of Indoles: Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.[4] Link
-
Suzuki Coupling in Water/Microwave: Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating. Chemical Communications.[1] Link
-
Pd-Catalyzed Cross-Coupling of 4-Bromoindoles: Laha, J. K., et al. (2011). Suzuki–Miyaura Cross-Coupling of 4-Bromoindoles. Journal of Organic Chemistry. Link
-
Buchwald-Hartwig Amination Protocols: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link
-
Microwave Synthesis of Kinase Inhibitors: Bagley, M. C., et al. (2010). Microwave-assisted synthesis of kinase inhibitors. Future Medicinal Chemistry. Link
Sources
Amide bond formation protocols using 4-Bromo-1H-indol-5-amine
Application Note: Overcoming Steric and Electronic Deactivation in Amide Couplings with 4-Bromo-1H-indol-5-amine
Executive Summary
This guide details the optimization of amide bond formation utilizing 4-Bromo-1H-indol-5-amine as a nucleophile. This specific scaffold presents a "perfect storm" of synthetic challenges: the C4-Bromine atom provides significant steric bulk (ortho-effect) while simultaneously exerting an electron-withdrawing inductive effect (-I), rendering the C5-amine poorly nucleophilic.
Standard carbodiimide protocols (EDC/HOBt) often result in stalled reactions, low conversion, or extensive side-product formation (e.g., N1-acylation). This note establishes three validated protocols—T3P® (Propylphosphonic Anhydride) , HATU/HOAt , and Acid Chloride Activation —to ensure high-yield coupling suitable for drug discovery and process chemistry.
Structural Analysis & Challenges
To select the correct protocol, one must understand the molecular environment of the substrate.
| Feature | Chemical Consequence | Synthetic Implication |
| C4-Bromine | Steric Hindrance: Blocks the trajectory of incoming electrophiles (active esters) to the C5-Nitrogen. | Requires smaller, highly reactive active esters (e.g., acid chlorides or mixed anhydrides) or elevated temperatures. |
| C4-Bromine | Electronic Deactivation: The -I effect reduces electron density on the C5-NH2 lone pair. | The amine is a weak nucleophile. Reagents relying on strong nucleophilic attack (e.g., simple esters) will fail. |
| Indole N1-H | Regioselectivity Risk: The indole nitrogen is weakly acidic. | Strong bases (NaH) or excess electrophile can lead to bis-acylation (N1, N5-diacyl). Mild bases (DIPEA, Pyridine) are preferred. |
Mechanistic Visualization: The Steric/Electronic Clash
Figure 1: Structural analysis highlighting the deactivating influence of the C4-Bromine on the C5-Amine.
Method Selection Guide
Do not default to one method. Select the protocol based on your specific carboxylic acid coupling partner and scale.
Figure 2: Decision matrix for selecting the optimal coupling protocol.
Detailed Protocols
Protocol A: T3P® (Propylphosphonic Anhydride)
Best for: Scalability, low epimerization, and ease of purification.
Rationale: T3P is a cyclic anhydride that activates the carboxylic acid. It is particularly effective for anilines with low nucleophilicity because the reaction is driven by the release of a water-soluble byproduct. It typically does not require protection of the Indole N1 due to its milder activation profile compared to acid chlorides.
Materials:
-
Carboxylic Acid (1.0 equiv)[1]
-
4-Bromo-1H-indol-5-amine (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (2.0 - 3.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)
-
Solvent: EtOAc (preferred) or DMF (if solubility is poor)
Step-by-Step:
-
Dissolution: In a reaction vial, dissolve the Carboxylic Acid and Base in the chosen solvent (0.2 M concentration).
-
Activation: Add T3P solution dropwise at 0°C. Stir for 20 minutes to form the active species.
-
Addition: Add 4-Bromo-1H-indol-5-amine in one portion.
-
Reaction: Allow to warm to Room Temperature (RT). If LCMS shows <50% conversion after 4 hours, heat to 60°C.
-
Note: The steric bulk of the bromine often requires thermal energy to overcome the activation barrier.
-
-
Workup: Dilute with EtOAc. Wash with water (x2), Sat. NaHCO3 (x2), and Brine. The T3P byproducts are water-soluble, simplifying purification.
Protocol B: HATU / HOAt
Best for: Discovery scale (<100mg), difficult substrates, and library synthesis.
Rationale: HATU generates the -OAt active ester.[2] The pyridine nitrogen in the HOAt leaving group provides an "anchimeric assistance" (neighboring group effect) that accelerates the attack of the hindered amine, making it superior to HBTU/HOBt for this specific indole scaffold.
Materials:
-
Carboxylic Acid (1.0 equiv)[1]
-
4-Bromo-1H-indol-5-amine (1.2 equiv)
-
HATU (1.2 - 1.5 equiv)
-
HOAt (0.5 equiv - Optional but recommended for extreme hindrance)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF or NMP (anhydrous)
Step-by-Step:
-
Pre-activation (Critical): Dissolve Carboxylic Acid and DIPEA in DMF. Add HATU. Stir for 5-10 minutes.
-
Why? You must ensure the active ester forms before introducing the poorly nucleophilic amine.
-
-
Coupling: Add 4-Bromo-1H-indol-5-amine.
-
Incubation: Stir at RT for 12-18 hours.
-
Monitoring: Check LCMS. If the intermediate active ester persists but product is low, add 0.5 equiv of HOAt and heat to 50°C.
-
Workup: Dilute with EtOAc/LiCl (5% aq) to remove DMF. Standard organic wash.
Protocol C: Acid Chloride Activation
Best for: Extremely hindered acids or when Protocols A/B fail.
Rationale: This generates the most reactive electrophile possible. However, the risk of N1-acylation (on the indole nitrogen) increases. N1-protection (e.g., Boc or Tosyl) is highly recommended for this route, though careful stoichiometry can sometimes bypass it.
Materials:
-
Carboxylic Acid (1.0 equiv)[1]
-
Oxalyl Chloride (1.5 equiv) + DMF (cat.) OR Ghosez’s Reagent
-
4-Bromo-1H-indol-5-amine (1.0 equiv)
-
Base: 2,6-Lutidine or Collidine (mild, non-nucleophilic bases are preferred over TEA to prevent acyl-ammonium formation issues).
-
Solvent: DCM (for activation), THF (for coupling).[2]
Step-by-Step:
-
Acid Chloride Formation: Dissolve acid in dry DCM. Add cat. DMF.[1][3][4] Add Oxalyl Chloride dropwise at 0°C. Stir 1h until gas evolution ceases. Concentrate to dryness to remove excess Oxalyl Chloride.
-
Coupling: Redissolve the crude acid chloride in dry THF.
-
Amine Addition: In a separate vial, dissolve 4-Bromo-1H-indol-5-amine and Collidine in THF.
-
Combination: Add the amine solution slowly to the acid chloride solution at 0°C.
-
Quench: Quench with primary amine (e.g., morpholine) or water immediately upon completion to prevent N1-acylation side reactions.
Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| Low Conversion (<10%) | Steric clash prevents attack. | Switch to Protocol C (Acid Chloride) or use Microwave irradiation (80°C, 30 min) with Protocol A. |
| N1-Acylated Byproduct | Indole Nitrogen competing. | Use a weaker base (Collidine vs TEA). If persistent, protect Indole N1 with Boc or SEM group prior to coupling. |
| Product is Purple/Black | Oxidation of Indole. | Degas solvents with Argon. Add antioxidant (e.g., BHT) if necessary. Perform reaction in the dark. |
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2][5][6] Journal of the American Chemical Society. Link
- Foundational text on why HOAt/H
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link
- Review of T3P and other reagents in industrial settings.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
- Comprehensive review of mechanisms including acid chlorides and mixed anhydrides.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. jpt.com [jpt.com]
Application Notes & Protocols: A Senior Scientist's Guide to the Scale-Up of 4-Bromo-1H-indol-5-amine Reactions
Abstract
4-Bromo-1H-indol-5-amine is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently employed in the synthesis of complex molecular architectures for drug discovery. Transitioning reactions involving this intermediate from bench-scale discovery to pilot-plant production presents a unique set of challenges, including managing reaction exotherms, ensuring phase homogeneity, controlling impurity profiles, and implementing robust safety protocols. This document provides an in-depth guide for researchers, chemists, and process development professionals on the strategic considerations and practical methodologies required for the successful scale-up of key synthetic transformations involving 4-Bromo-1H-indol-5-amine. We will focus on the widely used Suzuki-Miyaura coupling as a case study, detailing a comprehensive, self-validating protocol grounded in principles of process chemistry and safety.
Pre-Scale-up Characterization: Knowing Your Starting Material
Before any scale-up campaign, a thorough understanding of the physicochemical properties and potential hazards of 4-Bromo-1H-indol-5-amine is non-negotiable. This foundational knowledge informs every subsequent decision, from solvent choice to engineering controls.
Physicochemical Properties
| Property | Value / Observation | Significance for Scale-Up |
| Molecular Formula | C₈H₇BrN₂ | Defines stoichiometry and mass balance calculations. |
| Molecular Weight | 211.06 g/mol | Essential for accurate molar quantity calculations. |
| Appearance | Off-white to light brown solid | Visual check for purity; color may indicate oxidative degradation. |
| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, DMF, THF, alcohols); low solubility in water. | Crucial for selecting reaction and work-up solvents. Poor solubility can lead to mass transfer limitations and require specialized mixing or higher temperatures. |
| Thermal Stability | Data not widely available; assumed to be stable under normal conditions but may decompose at elevated temperatures. | A key parameter to assess via Differential Scanning Calorimetry (DSC) before scale-up to identify decomposition onsets and prevent thermal runaway events. |
Safety & Handling Profile
As a brominated aromatic amine, 4-Bromo-1H-indol-5-amine should be handled with significant care, drawing parallels from similar compounds like 4-bromoaniline.[1][2]
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[3][4] Aromatic amines can pose risks of methemoglobinemia, which impairs oxygen transport in the blood.[1]
-
Irritation: Potential irritant to the skin, eyes, and respiratory tract.[1][5]
-
Handling Precautions: Always handle in a well-ventilated fume hood.[6] Mandatory personal protective equipment (PPE) includes chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1] For large quantities, respiratory protection may be necessary.[6]
-
Incompatibilities: Avoid strong oxidizing agents, which can lead to vigorous or explosive reactions.[7][8]
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and hydrogen bromide (HBr).[5]
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The bromine atom at the C4 position of the indole ring is a versatile synthetic handle, ideally suited for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing the carbon-carbon or carbon-nitrogen bonds essential for many active pharmaceutical ingredients (APIs).[9] We will focus on the Suzuki-Miyaura coupling as a robust and scalable C-C bond-forming reaction.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction couples an organohalide (4-Bromo-1H-indol-5-amine) with an organoboron species (a boronic acid or ester) in the presence of a palladium catalyst and a base.[10] Understanding the catalytic cycle is paramount to troubleshooting and optimization during scale-up.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Causality in the Cycle:
-
Oxidative Addition: The rate-limiting step for aryl bromides. The efficiency depends on the electron density of the palladium ligand. Bulky, electron-rich phosphine ligands accelerate this step.[11]
-
Transmetalation: The base (e.g., K₂CO₃, K₃PO₄) is critical here. It activates the boronic acid to form a more nucleophilic borate complex, facilitating the transfer of the organic group to the palladium center. The choice of base and solvent system is crucial for this step's success.[12]
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. It is typically fast and irreversible.
Strategic Scale-Up Considerations
Directly increasing the batch size without procedural modifications is a recipe for failure.[13] The transition from lab to plant requires a paradigm shift in thinking, prioritizing safety, robustness, and efficiency.[14]
Caption: General workflow for chemical process scale-up.
Key Physical & Chemical Considerations:
-
Heat Transfer: Reactions that are easily managed in a lab flask can generate significant heat on a larger scale. The surface-area-to-volume ratio decreases dramatically with scale, making heat removal less efficient. A thorough thermal hazard assessment (e.g., using Reaction Calorimetry) is essential to model the expected exotherm and ensure the plant's cooling capacity is sufficient.
-
Mass Transfer & Mixing: In heterogeneous reactions, such as a Suzuki coupling using an aqueous base, efficient mixing is vital for reaction kinetics.[13] Lab-scale magnetic stirring is not representative of plant-scale impeller agitation. The choice of impeller type, agitation speed, and baffle configuration must be engineered to ensure intimate contact between phases.
-
Reagent Addition Strategy: Adding a reagent all at once (batch-wise) can lead to dangerous temperature spikes and localized high concentrations, potentially causing side reactions. A controlled addition (dosing) of one or more reagents is standard practice in scale-up to manage the reaction rate and temperature.
-
Purification Strategy: While chromatography is a powerful tool in the lab, it is often economically and practically unfeasible for large-scale manufacturing.[15] The process must be designed to yield a crude product that can be purified by robust, scalable methods like crystallization or salt formation. Developing a reliable crystallization protocol is a cornerstone of successful process development.[16]
Detailed Scale-Up Protocol: Suzuki-Miyaura Coupling
This section provides a representative protocol for the coupling of 4-Bromo-1H-indol-5-amine with Phenylboronic Acid. Disclaimer: This is an illustrative protocol. All new processes must be subjected to a rigorous safety review and hazard analysis before implementation.
Reaction: 4-Bromo-1H-indol-5-amine + Phenylboronic Acid → 4-Phenyl-1H-indol-5-amine
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Rationale / Key Consideration |
| 4-Bromo-1H-indol-5-amine | 1.0 g (4.74 mmol) | 100 g (474 mmol) | Limiting Reagent (1.0 equiv). |
| Phenylboronic Acid | 0.69 g (5.69 mmol) | 69 g (569 mmol) | 1.2 equivalents. A slight excess drives the reaction to completion. |
| Catalyst: Pd(dppf)Cl₂ | 0.19 g (0.24 mmol) | 19 g (24 mmol) | 5 mol%. Catalyst loading may be optimized downwards on scale after robustness studies.[17] |
| Base: K₂CO₃ | 1.96 g (14.2 mmol) | 196 g (1.42 mol) | 3.0 equivalents. A common, effective, and relatively safe base.[12] |
| Solvent System | 1,4-Dioxane (20 mL) / H₂O (5 mL) | 1,4-Dioxane (2 L) / H₂O (0.5 L) | Dioxane is an excellent solvent for this chemistry but requires careful handling due to peroxide formation risk. The aqueous phase is for the base. |
| Reaction Temperature | 85 °C | 85 °C | Temperature must be carefully controlled to balance reaction rate against impurity formation. |
| Reaction Time | 4-6 hours | 6-8 hours | Reaction times may be longer on scale due to mixing and heat transfer effects. Monitor by IPC. |
Step-by-Step Pilot Scale Methodology:
-
Vessel Inerting and Charging:
-
Ensure the reaction vessel is clean, dry, and has been purged with nitrogen to achieve an inert atmosphere (<1% O₂). This is critical as Pd(0) is oxygen-sensitive.
-
Charge the reactor with 4-Bromo-1H-indol-5-amine (100 g), Phenylboronic Acid (69 g), and Potassium Carbonate (196 g).
-
Charge 1,4-Dioxane (2 L) and Water (0.5 L). Begin agitation to ensure a mobile slurry.
-
-
Catalyst Addition and Heating:
-
In a separate, inerted glovebox or charging isolator, handle the Pd(dppf)Cl₂ catalyst (19 g).
-
Add the catalyst to the reaction mixture. The use of a solid addition funnel is recommended.
-
Begin controlled heating of the reactor jacket to the target temperature of 85 °C. Monitor the internal batch temperature closely.
-
-
Reaction Monitoring (In-Process Control - IPC):
-
After 2 hours at temperature, and every 2 hours thereafter, take a sample from the reactor using a designated sample port.
-
Quench the sample (e.g., with water and ethyl acetate) and analyze by HPLC to determine the ratio of starting material to product.
-
The reaction is considered complete when <1% of the starting 4-Bromo-1H-indol-5-amine remains.
-
-
Work-Up and Isolation:
-
Once complete, cool the reaction mixture to room temperature (20-25 °C).
-
Add Ethyl Acetate (2 L) to the reactor and agitate for 15 minutes.
-
Stop agitation and allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer with a 10% brine solution (1 L) to remove residual inorganics.
-
Filter the organic layer through a pad of celite to remove any fine palladium residues.
-
-
Solvent Swap and Crystallization:
-
Concentrate the organic layer under reduced pressure to a minimum volume. This step removes the ethyl acetate and dioxane.
-
Add a suitable crystallization solvent (e.g., isopropanol, ~1 L) and heat to reflux to ensure complete dissolution.
-
Cool the solution slowly to 0-5 °C to induce crystallization. Slow cooling is key to achieving high purity and a good crystal habit.
-
Hold at 0-5 °C for at least 2 hours to maximize yield.
-
-
Filtration and Drying:
-
Filter the resulting slurry through a Nutsche filter or centrifuge.
-
Wash the filter cake with cold isopropanol (2 x 200 mL).
-
Dry the solid product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Stalled or Slow Reaction | 1. Inefficient mixing/mass transfer.2. Catalyst deactivation (e.g., by oxygen).3. Insufficient base activity. | 1. Increase agitation speed; confirm solid suspension.2. Check for leaks in the reactor; ensure a robust nitrogen purge.3. Use a freshly opened container of base; consider a stronger base like K₃PO₄ if necessary.[18] |
| High Levels of Impurities | 1. Reaction temperature too high.2. Homocoupling of boronic acid.3. Degradation of starting material or product. | 1. Lower reaction temperature and increase reaction time.2. Ensure a good inert atmosphere; check boronic acid quality.3. Perform stability studies on starting materials and product at the reaction temperature. |
| Poor/No Crystallization | 1. Product is too soluble in the chosen solvent.2. Presence of "oily" impurities inhibiting nucleation.3. Cooling too rapidly. | 1. Perform solvent screening to find a better anti-solvent system.2. Consider a pre-purification step (e.g., charcoal treatment) on the solution before crystallization.3. Implement a controlled cooling ramp (e.g., 10-20 °C/hour). |
| Product Fails Purity Spec | 1. Ineffective work-up to remove inorganics.2. Co-precipitation of impurities during crystallization.3. Residual palladium. | 1. Add an additional aqueous wash during the work-up.2. Consider reslurrying the crude product in a hot solvent or performing a full recrystallization.3. Use a palladium scavenger (e.g., functionalized silica) on the organic solution before concentration. |
References
- Time information in Pasuruan, ID. (n.d.). Google.
- Method for preparing 5-bromoindole. (2012). Google Patents.
-
Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. (n.d.). Retrieved February 9, 2026, from [Link]
-
Exploring the Synthesis and Applications of Brominated Aromatic Amines. (2026). Ningbo Inno Pharmchem Co.,Ltd. Retrieved February 9, 2026, from [Link]
-
(For Synthesis) (p-Bromoaniline) MSDS CAS. (n.d.). Oxford Lab Fine Chem LLP. Retrieved February 9, 2026, from [Link]
-
How can synthesis 4-bromo indole and 4-methyl indole?. (2023). ResearchGate. Retrieved February 9, 2026, from [Link]
-
7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. (2020). MDPI. Retrieved February 9, 2026, from [Link]
-
Evaluation of diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: synthesis, anti-corrosion potential, and biomedical applications. (2024). Scientific Reports. Retrieved February 9, 2026, from [Link]
-
Multicomponent Reactions of Indoles with 1-Amino-5-aroyl-4-aryl-1H-Pyrimidin-2-ones. (n.d.). AVESIS. Retrieved February 9, 2026, from [Link]
-
Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole.... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Angewandte Chemie International Edition. Retrieved February 9, 2026, from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. Retrieved February 9, 2026, from [Link]
- 5-bromoindole preparation method. (2013). Google Patents.
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances. Retrieved February 9, 2026, from [Link]
-
Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. (2021). ACS Catalysis. Retrieved February 9, 2026, from [Link]
-
Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 9, 2026, from [Link]
-
SOME SCALE-UP CONSIDERATIONS. (n.d.). CatSci. Retrieved February 9, 2026, from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved February 9, 2026, from [Link]
-
SAFETY DATA SHEET - 4-Bromo-1H-indole-3-carbaldehyde. (2023). Fisher Scientific. Retrieved February 9, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]
-
Rules of Thumb: Scale-up. (2023). The Chemical Engineer. Retrieved February 9, 2026, from [Link]
-
Chemical Properties of Benzenamine, 4-bromo- (CAS 106-40-1). (n.d.). Cheméo. Retrieved February 9, 2026, from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved February 9, 2026, from [Link]
-
The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). (n.d.). National Institutes of Health. Retrieved February 9, 2026, from [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). Molecules. Retrieved February 9, 2026, from [Link]
-
Asymmetric Friedel-Crafts Reaction of Indoles with Imines by an Organic Catalyst. (n.d.). National Institutes of Health. Retrieved February 9, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved February 9, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]
-
4-Bromoaniline - SAFETY DATA SHEET. (2012). Retrieved February 9, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved February 9, 2026, from [Link]
-
How to Scale Up a New Synthesis Reaction. (2022). Lab Manager. Retrieved February 9, 2026, from [Link]
-
Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]
-
Six-Component Telescope Assembly of sp3-Rich Hexahydro-pyrrolo[3,4-c]pyridine-1,6-diones via Sequential Enaminone Formation, Aza. (2026). The Journal of Organic Chemistry. Retrieved February 9, 2026, from [Link]
Sources
- 1. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 2. Benzenamine, 4-bromo- (CAS 106-40-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bromination - Wordpress [reagents.acsgcipr.org]
- 9. nbinno.com [nbinno.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 14. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 15. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: 4-Bromo-1H-indol-5-amine Solubility & Handling
The following guide serves as a specialized technical support resource for 4-Bromo-1H-indol-5-amine . It is designed to address the specific physicochemical challenges inherent to this scaffold—namely, its lipophilicity, weak basicity, and oxidative instability.
Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Solubility, Stability, and Formulation Last Updated: October 26, 2025
Executive Summary: The Molecule at a Glance
Before troubleshooting, you must understand the "personality" of your molecule.[1] 4-Bromo-1H-indol-5-amine presents a "perfect storm" for solubility issues in aqueous media:
-
Lipophilicity (LogP ~2.01): The bromine atom at the C4 position significantly increases hydrophobicity compared to the parent 5-aminoindole.[1][2]
-
Weak Basicity (pKa ~3.5–4.5 estimated): The electron-withdrawing inductive effect (-I) of the ortho-bromine reduces the electron density on the C5-amine, making it a weaker base than typical anilines.[2]
-
Oxidative Instability: Like most electron-rich aminoindoles, it is prone to rapid oxidation in solution, leading to purple/black insoluble degradation products (indolyl-radicals/dimers).[2]
Part 1: Physicochemical Profiling (The "Why")
Q: Why does my compound precipitate immediately upon dilution in water, even from DMSO?
A: You are likely encountering the "Crash-Out" effect driven by the molecule's high crystal lattice energy and low aqueous affinity.
When you dissolve 4-Bromo-1H-indol-5-amine in DMSO, it is solvated by a polar aprotic shell.[2] Upon adding water:
-
LogP Dominance: The water-DMSO interaction is stronger than the water-drug interaction.[1][2] The water strips the DMSO shell away.[1]
-
Hydrophobic Effect: The exposed hydrophobic bromine/indole core aggregates to minimize water contact.[1][2]
-
Neutral State: At neutral pH (water pH ~7), the amine (pKa ~4) is unprotonated (neutral).[1] The neutral species has negligible solubility (< 0.1 mg/mL).[1]
The Fix: You must shift the equilibrium toward the ionized species or maintain a cosolvent shield.[1]
Q: What are the critical properties I need for my calculations?
Use these reference values for your formulation calculations:
| Property | Value (Approx.) | Implication |
| Molecular Weight | 211.06 g/mol | Conversion factor for Molarity.[1][2] |
| LogP | ~2.01 | Moderate lipophilicity; requires cosolvents or surfactants.[1][2] |
| pKa (Amine) | ~3.5 – 4.5 | Critical: Requires strong acids (pH < 2) to fully protonate.[1][2] |
| pKa (Indole NH) | > 16 | Very weak acid; irrelevant for aqueous solubility.[1][2] |
| Appearance | Off-white/Beige | Darkening indicates oxidation.[1][2] |
Part 2: pH Adjustment & Salt Formation
Q: I tried acetic acid, but it didn't dissolve. Why?
A: Acetic acid is too weak.[1][2] Because the ortho-bromine lowers the amine's basicity (pKa ~4), a weak acid like acetic acid (pKa 4.[2]76) cannot drive the protonation equilibrium far enough.[1] You are creating a buffer system where the drug remains largely neutral.[1]
Protocol: The "Strong Acid" Titration To achieve >10 mg/mL solubility, you must use a counter-ion that creates a stable salt species.[1]
-
Select Acid: Use 1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid (MSA) .[1][2]
-
Target pH: Adjust the final solution pH to < 2.0 .
-
Method:
Q: Can I isolate a salt form to make weighing easier?
A: Yes. The Mesylate (Methanesulfonate) salt is often superior to HCl for aryl amines due to lower hygroscopicity and better wetting properties.[1]
Quick Salt Screen Protocol:
-
Dissolve 100 mg of free base in minimal THF or Ethanol.[1][2]
-
Result: This salt should dissolve readily in water (up to ~20-50 mg/mL).[1][2]
Part 3: Cosolvent & Surfactant Strategies
Q: I cannot use low pH for my cell culture assay. What now?
A: For biological assays (pH 7.4), you must rely on a "Cosolvent + Surfactant" system to keep the neutral molecule in solution.[1]
Recommended Formulation (The "Golden Triangle"): This mixture balances solubility with biological tolerance.[1]
| Component | Role | Concentration Range |
| DMSO | Primary Solubilizer | 1% – 5% (Final) |
| PEG 400 | Interface Stabilizer | 10% – 30% |
| Tween 80 | Surfactant (Prevents aggregation) | 0.5% – 2% |
| Water/Saline | Bulk Solvent | Remainder |
Preparation Workflow:
-
Dissolve solid drug in 100% DMSO (Stock conc: 50 mM).
-
Add Tween 80 to the DMSO stock (optional, or add to aqueous phase).[1]
-
Critical Step: Add this concentrate dropwise into the vortexing water/saline.[1][2] Do not add water to the concentrate.[1]
Part 4: Stability & Oxidation (The "Hidden Killer")
Q: My solution turned purple/black after 2 hours. Is it still good?
A: No. The color change indicates the formation of radical cations and subsequent polymerization (similar to melanin formation).[1] The effective concentration of your drug has dropped, and the byproducts may be cytotoxic.[1]
The "Anti-Oxidation" Shield Protocol: Aminoindoles are electron-rich and sensitive to atmospheric oxygen.[1][2]
-
Degas Solvents: Bubble Argon or Nitrogen through all buffers for 15 mins before use.
-
Add Antioxidants:
-
Light Protection: Wrap vials in aluminum foil. Photons accelerate the oxidation of halogenated indoles.[1]
Part 5: Troubleshooting Workflow (Visualized)
The following logic tree guides you through the decision-making process for solubilizing 4-Bromo-1H-indol-5-amine.
Caption: Decision tree for selecting the optimal solubilization strategy based on experimental pH requirements.
References
-
PubChem. (2025).[1][2] Compound Summary: 4-Bromo-1H-indol-5-amine.[1][2] National Library of Medicine.[1][2] Retrieved from [Link]
-
Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (General reference for solubility-pH profiles of weak bases).
-
Li, P., & Zhao, L. (2007).[1] Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. (Reference for cosolvent/surfactant "Golden Triangle" strategy).
-
Bergström, C. A., et al. (2016).[1] Early pharmaceutical profiling to predict solution behaviour. Nature Reviews Drug Discovery. (Reference for "Brick Dust" vs "Grease Ball" classification).
Sources
Technical Support Center: C4-Position Indole Functionalization
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for overcoming the unique challenges associated with steric hindrance at the C4 position of the indole nucleus. As Senior Application Scientists, we understand that C4-functionalization is a frequent bottleneck in the synthesis of complex natural products and novel pharmaceutical agents. This center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position of indole so difficult to functionalize compared to other positions?
A1: The difficulty in functionalizing the C4 position stems from a combination of steric and electronic factors.
-
Steric Hindrance: The C4-H bond is subject to a significant steric clash known as a "peri-interaction." This refers to the close proximity of the C4 and C5 hydrogens on the benzene ring portion of the indole. When attempting to introduce a substituent at C4, it experiences steric repulsion from the substituent at C5 and, more importantly, from the atoms of the adjacent pyrrole ring, particularly the N1-H or N1-substituent and the C3-H or C3-substituent. This steric congestion raises the activation energy for reactions at this site.[1][2][3]
-
Electronic Effects: In classical electrophilic aromatic substitution, the pyrrole ring of indole is significantly more electron-rich and nucleophilic than the benzene ring. Reactions overwhelmingly favor the C3 position, followed by C2. To encourage reactivity on the benzene portion, the pyrrole ring's reactivity often needs to be suppressed, for instance, by installing an electron-withdrawing group on the indole nitrogen.[4] Even then, among the benzenoid positions (C4-C7), the C4 and C7 positions are generally less reactive than C5 and C6 in many reaction types.
This combination of steric crowding and lower intrinsic electronic reactivity makes the C4 position the most recalcitrant C-H bond on the indole scaffold.[4]
Caption: Steric hindrance at the C4 position of indole.
Troubleshooting Guides
Scenario 1: My Directed ortho-Metalation (DoM) for C4-Lithiation is Failing or Giving Low Yields.
Q: I'm using an N-protected indole with a strong lithium base (like n-BuLi or t-BuLi) to target the C4 position, but I'm getting a complex mixture of products, recovery of starting material, or lithiation at the wrong position. What's going wrong?
A: Directed ortho-metalation (DoM) is a powerful strategy, but its success with indole hinges on the correct choice of Directing Metalation Group (DMG) and reaction conditions.[5] Failure often points to one of the following issues:
-
Ineffective Directing Group: The DMG on the nitrogen or at C3 is not coordinating strongly enough with the lithium base to direct deprotonation specifically to C4. For N-substituents, simple groups like Boc or Ts are often poor directors for C4.
-
Competitive Deprotonation: The C2 position of the pyrrole ring is kinetically the most acidic proton after the N-H.[6] If your N-protecting group is not a sufficiently strong DMG, you will likely see C2-lithiation as a major side reaction.
-
Wrong Base/Solvent System: The aggregation state of the organolithium reagent, which is influenced by the solvent (e.g., THF, Et2O) and additives (e.g., TMEDA), is critical. An inappropriate combination can lead to reduced reactivity or altered selectivity.
-
Steric Hindrance on the DMG: A very bulky DMG might sterically block the organolithium from approaching the C4-H bond, even if electronic directionality is favorable.
Troubleshooting Protocol & Recommended Solutions
| Issue | Recommended Solution & Rationale |
| Poor C4-Directing Group | Switch to a Proven C4-DMG: The use of a C3 directing group is often more effective. A carbonyl group (aldehyde, ketone, amide) at C3 can form a stable six-membered transition state with the organolithium, directing deprotonation to C4.[4] Alternatively, using gramine (3-(dimethylaminomethyl)indole) as a starting material allows for C4-lithiation after N-protection.[4] |
| Competitive C2-Lithiation | Use a C2-Blocking Group: If your strategy requires an N-based DMG, consider temporarily installing a removable blocking group at C2, such as a silyl group (e.g., -SiMe3). This physically obstructs the C2 position, forcing lithiation elsewhere. |
| Incorrect Base/Solvent | Optimize Conditions: For C4-lithiation directed by a C3-carbonyl, s-BuLi or t-BuLi in THF at -78 °C is a common starting point. The addition of TMEDA can break up organolithium aggregates and enhance basicity, which can be beneficial but must be optimized. |
| Low Reaction Rate | Temperature Ramping: While lithiations are initiated at low temperatures (-78 °C), sometimes a slight warming (e.g., to -40 °C for a short period) is necessary to achieve a reasonable reaction rate. This must be done cautiously to avoid decomposition of the aryllithium intermediate or side reactions. |
Example Protocol: C4-Lithiation of N-Silyl Gramine [4]
-
Protection: Protect the nitrogen of gramine with a bulky silyl group (e.g., TBDMS or TIPS chloride) using standard conditions (e.g., NaH, DMF).
-
Lithiation: Dissolve the N-silyl gramine in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
Add t-BuLi (typically 1.1-1.3 equivalents) dropwise. The solution may change color, indicating the formation of the aryllithium species.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add your desired electrophile (e.g., DMF for formylation, I2 for iodination) at -78 °C and allow the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl and proceed with standard extraction and purification.
Scenario 2: My Transition-Metal-Catalyzed C-H Activation is Giving Poor C4-Selectivity.
Q: I'm attempting a palladium-, rhodium-, or iridium-catalyzed C-H activation/functionalization on a C3-substituted indole, expecting C4-substitution, but I'm getting C2-functionalization or a mixture of isomers.
A: Achieving high C4 selectivity in transition-metal-catalyzed C-H activation is a significant challenge because the C2 position is often a competing reaction site.[4][7] The regiochemical outcome is a delicate balance of factors.
-
Directing Group Electronics: The electronic nature of your C3-directing group is paramount. For example, with Rh(III) catalysis for alkenylation, a C3-trifluoroacetyl group strongly directs to C4, while a simple C3-acetyl group under similar conditions directs exclusively to C2.[4]
-
Metal/Ligand Combination: The choice of metal catalyst and its ligand sphere dictates the geometry and stability of the key metallacyclic intermediate. C4-functionalization typically proceeds through a 6-membered metallacycle, while C2-functionalization proceeds through a 5-membered one. The specific catalyst system will have an inherent preference.
-
Oxidant/Additives: Additives, such as copper salts (e.g., Cu(OAc)2), can play a crucial role in catalyst turnover and can influence selectivity.[8] The stoichiometry of these additives can be critical.
Troubleshooting Flowchart & Recommended Solutions
Caption: Troubleshooting C4-selectivity in C-H activation.
Example Protocol: Ruthenium-Catalyzed C4-Alkenylation of 3-Formyl Indole [8]
-
Setup: To an oven-dried reaction vessel, add 3-formylindole (1 equiv), [Ru(p-cymene)Cl2]2 (10 mol%), AgSbF6 (20 mol%), and Cu(OAc)2·H2O (0.5 equiv).
-
Reagents: Add the acrylate coupling partner (4 equiv) and the reaction solvent (e.g., DCE).
-
Reaction: Heat the mixture at the optimized temperature (e.g., 100-120 °C) for the required time (e.g., 12-24 h) under an inert atmosphere.
-
Analysis & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, filter through a pad of celite, concentrate, and purify by column chromatography.
-
Self-Validation Note: A key optimization in this specific literature procedure was reducing the amount of Cu(OAc)2 from 1.0 to 0.5 equivalents, which proved critical for maximizing C4/C2 selectivity.[8] This highlights the importance of fine-tuning additive stoichiometry.
-
References
-
Title: Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole Source: ACS Catalysis URL: [Link]
-
Title: Synthesis of C4-Substituted Indoles via a Catellani and C-N Bond Activation Strategy Source: Organic Letters URL: [Link]
-
Title: C4–H indole functionalisation: precedent and prospects Source: Chemical Science URL: [Link]
-
Title: From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds Source: Accounts of Chemical Research URL: [Link]
-
Title: Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization Source: Organic Letters URL: [Link]
-
Title: Directed ortho Metalation Source: Wikipedia URL: [Link]
-
Title: The peri-interaction in 1-substituted naphthalenes Source: ResearchGate URL: [Link]
-
Title: Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties Source: MDPI URL: [Link]
-
Title: More Detail on Peri-Substitution Research Source: The Woollins Group, University of St Andrews URL: [Link]
-
Title: Transition metal-catalyzed C–H functionalizations of indoles Source: New Journal of Chemistry URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]
- 4. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Optimal solvent systems for 4-Bromo-1H-indol-5-amine crystallization
Technical Support Guide: Crystallization of 4-Bromo-1H-indol-5-amine
Introduction: The Stability-Purity Paradox
4-Bromo-1H-indol-5-amine (CAS: 176713-32-9) is a critical scaffold in kinase inhibitor development.[1] However, it presents a classic "stability-purity paradox." As an electron-rich aminoindole, it is highly susceptible to oxidative degradation (turning purple/black upon air exposure), yet high purity (>98%) is required for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to prevent catalyst poisoning.[2]
This guide moves beyond generic protocols, offering a self-validating system for crystallizing this sensitive intermediate while preserving the labile bromine atom.[1]
Part 1: Optimal Solvent Systems
The following recommendations are based on the polarity profile of the 5-aminoindole core (moderate polarity, H-bond donor/acceptor) and the lipophilicity introduced by the 4-bromo substituent.
Primary Solvent Recommendations
| System Class | Solvent Mixture | Ratio (v/v) | Mechanism | Best For |
| The "Gold Standard" | Ethanol / Water | 4:1 to 2:1 | Temperature-dependent solubility shift.[1] The water acts as a strong anti-solvent for the hydrophobic bromo-indole core at low temps.[1] | Removal of polar inorganic salts (from Fe/Sn reduction) and highly polar byproducts.[1][2] |
| High Stability | Toluene / Heptane | 1:2 | Solvophobic exclusion.[1][2] Toluene solubilizes the aromatic system; heptane induces nucleation without promoting oxidation (unlike ethers).[2] | Scaling up (>10g). Toluene protects the amine from rapid oxidation better than protic solvents.[1][2] |
| The "Rescue" System | DCM / Hexane | 1:5 | Rapid precipitation.[1][2] DCM dissolves the compound instantly; hexane forces it out.[1][2] | Recovering oiled-out material or purifying small batches (<1g) quickly.[1][2] |
| Salt Formation | EtOH / HCl (conc.) | N/A | Conversion to Hydrochloride Salt.[1][2] | Long-term storage.[1] The HCl salt is significantly more stable to oxidation than the free base.[1][2] |
Expert Insight: Avoid ethers (THF, Et2O) for crystallization if possible.[1][2] They tend to form peroxides which accelerate the oxidative decomposition of the 5-amino group into imino-quinone species (the "purple crust").
Part 2: Troubleshooting & FAQs
Q1: The solution turned dark purple/black during heating. Is the batch lost?
Diagnosis: This is rapid oxidative polymerization, common with electron-rich aminoindoles.[1] The Fix:
-
Immediate Action: Add a reducing agent.[1][2] A pinch of Sodium Dithionite or Ascorbic Acid added to the aqueous phase (if using EtOH/Water) can halt oxidation.[2]
-
Process Change: You must degas your solvents.[1][2] Sparge the solvent with Nitrogen/Argon for 15 minutes before adding the solid.[1][2] Perform the crystallization under a blanket of inert gas.[1][2]
Q2: My product is "oiling out" instead of crystallizing. Why?
Diagnosis: The supersaturation limit was exceeded too quickly, or the melting point is depressed by impurities (likely regioisomers from the nitration step).[2] The Protocol:
-
Re-heat the mixture until the oil dissolves.
-
Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall.[1][2]
-
Slow Down: Wrap the flask in aluminum foil or a towel to slow the cooling rate.
-
Toluene Switch: If using EtOH/Water, switch to Toluene.[1][2] Oils are less likely to form in non-polar aromatic solvents for this substrate.[1][2]
Q3: I see a new impurity by LC-MS (M-H = 209) after crystallization.
Diagnosis: You likely lost the Bromine atom. Cause: If you used catalytic hydrogenation (Pd/C, H2) to reduce the nitro precursor, you likely de-halogenated the ring.[2] Prevention: For 4-bromo-5-nitroindole reduction, avoid catalytic hydrogenation . Use Iron powder/NH4Cl or SnCl2/HCl .[1][2] If you must crystallize the product, ensure the solvent is not acidic (unless making the salt) to prevent acid-catalyzed de-bromination over time.
Part 3: Detailed Workflows
Workflow A: The "Inert-Blanket" Crystallization Protocol
For high-purity isolation of the free base.
-
Preparation: Sparge Ethanol (95%) and Degassed Water with Nitrogen for 20 mins.
-
Dissolution: Place crude 4-bromo-1H-indol-5-amine in a flask equipped with a reflux condenser and N2 line. Add Ethanol (5 mL/g). Heat to 60°C.
-
Clarification: If undissolved solids remain (likely inorganic salts), filter hot through a Celite pad (pre-washed with hot ethanol).[1][2]
-
Nucleation: Add degassed Water dropwise to the hot filtrate until a persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add 1-2 mL of hot Ethanol to clear the solution.
-
Crystallization: Turn off the heat. Allow the flask to cool to RT undisturbed under N2 flow. Then move to an ice bath (0°C) for 1 hour.
-
Filtration: Filter rapidly. Wash with cold (0°C) Ethanol/Water (1:1).[1][2]
-
Drying: Dry in a vacuum oven at 40°C. Store in the dark.
Visual Logic: Solvent Selection Decision Tree
Caption: Decision logic for selecting the optimal solvent system based on impurity profile and physical behavior.
Part 4: References & Grounding
-
PubChem. 4-Bromo-1H-indol-5-amine (Compound Summary). National Library of Medicine.[1][2] Link[2]
-
Organic Syntheses. General procedures for Aminoindole purification. Org.[1][2][3][4] Synth. 1943, 23, 11. (Analogous protocols for bromo-aminotoluenes). Link
-
BenchChem. Synthesis and Purification of 5-Aminoindole Derivatives. (Standard industrial protocols for aminoindole handling).[1][2] Link[2]
-
University of Rochester. Solvents for Recrystallization: A Practical Guide. (General principles of polarity matching). Link
Sources
Technical Support Center: Handling & Stabilization of 5-Aminoindole Derivatives
Current Status: Operational Topic: Air-Sensitivity Mitigation & Troubleshooting Lead Scientist: Dr. H. Chen, Senior Application Scientist
The Oxidative Challenge: Mechanism of Action
Why is my 5-aminoindole turning black?
The 5-aminoindole scaffold is exceptionally electron-rich. The nitrogen lone pair at the C5 position donates electron density into the indole ring, significantly lowering the oxidation potential of the system. Upon exposure to atmospheric oxygen (
This process is not a simple decomposition but an oligomerization. The initial oxidation often leads to indolenine intermediates or quinone imine species, which then undergo nucleophilic attack by unoxidized 5-aminoindole molecules. This cascades into the formation of dark, melanin-like conjugated polymers.
Visualization: Oxidative Degradation Pathway
The following diagram illustrates the critical failure points where oxygen intervention occurs.
Figure 1: Simplified oxidative cascade. The transition from Monomer to Radical is the rate-limiting step where user intervention (inert gas/shielding) is most effective.
Decision Matrix: Storage & Handling Triage
Use this workflow to determine the immediate handling requirements for your batch.
Figure 2: Triage workflow for assessing material integrity prior to experimentation.
Chemical Stabilization: The HCl Salt Strategy
The most effective way to stabilize 5-aminoindole for long-term storage is to remove the electron density from the amine by protonation. The hydrochloride (HCl) salt is significantly more resistant to oxidation than the free base.
Protocol: Conversion to Hydrochloride Salt
Objective: Convert 5-aminoindole free base to a stable HCl salt.
-
Dissolution: Dissolve the 5-aminoindole (free base) in a minimal amount of degassed Diethyl Ether (
) or Methanol (MeOH).-
Note: If the solution is dark, treat with activated charcoal and filter through Celite under nitrogen before proceeding.
-
-
Acidification: Slowly add 1.05 equivalents of HCl (4M in Dioxane or 2M in
) at 0°C under an inert atmosphere. -
Precipitation: The salt should precipitate immediately as a white/grey solid.
-
Isolation: Filter the solid under a nitrogen blanket (using a Schlenk frit if possible) or rapid vacuum filtration.
-
Drying: Dry under high vacuum for 4 hours. Store at -20°C.
Validation (Self-Check):
-
TLC: Run the salt against the free base (neutralize a small aliquot of salt with
in the TLC vial). -
Appearance: Product should be a free-flowing powder, not a sticky gum.
Reaction Handling: Freeze-Pump-Thaw Degassing[1][2]
For sensitive catalytic reactions (e.g., Buchwald-Hartwig aminations) involving 5-aminoindole, simple nitrogen sparging (bubbling) is often insufficient to remove dissolved oxygen. You must use the Freeze-Pump-Thaw (FPT) method.[1][2]
Step-by-Step FPT Protocol
| Step | Action | Technical Note (The "Why") |
| 1 | Seal | Place solvent/solution in a Schlenk flask. Close the stopcock. |
| 2 | Freeze | Submerge flask in Liquid Nitrogen ( |
| 3 | Pump | Open stopcock to High Vacuum (0.1 - 0.01 mmHg) for 5-10 mins. |
| 4 | Close | CRITICAL: Close the stopcock before removing from |
| 5 | Thaw | Thaw in a warm water bath until liquid. |
| 6 | Repeat | Repeat cycles 1-5 (typically 3 times). |
Success Indicator: By the 3rd thaw, you should see significantly fewer bubbles emerging from the melting solvent.
Troubleshooting (FAQ)
Q1: I received a bottle of 5-aminoindole and it is already brown. Is it usable?
-
Diagnosis: This is likely surface oxidation. 5-aminoindole "crusts" over, protecting the bulk material underneath.
-
Remedy: Do not use directly for sensitive catalysis.
-
Dissolve in EtOAc.
-
Wash with dilute
(Sodium Thiosulfate) to reduce oxidized species. -
If color persists, filter through a short pad of silica gel.
-
Evaporate and use immediately.
-
Q2: My reaction works on 50mg scale but fails on 5g scale. Why?
-
Root Cause: Oxygen mass transfer. On a small scale, the headspace is easily purged. On a large scale, the ratio of liquid volume to surface area changes, and "sparging" often leaves dissolved oxygen in the bottom of the flask.
-
Solution: Switch from sparging to the Freeze-Pump-Thaw method described above, or use a vigorous reflux under Argon for 1 hour prior to adding the catalyst.
Q3: Which TLC stain should I use?
-
Recommendation: Use Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in HCl/EtOH).
-
Observation: Indoles turn bright pink/purple.
-
Warning: If you see a streak or a spot at the baseline that stays brown/black before staining, that is the oxidative polymer.
References
-
BenchChem. (2025).[3] 3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability for Researchers. Retrieved from
-
Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from
-
University of Wisconsin-Madison. (2019). Standard Operating Procedure: Degassing Solvents. Berry Group Safety Protocols. Retrieved from
-
Chamberland Research. (n.d.). SOP: Freeze-Pump-Thaw Degassing of Liquids. Retrieved from
Sources
Validation & Comparative
1H NMR Spectral Analysis and Interpretation for 4-Bromo-1H-indol-5-amine
Content Type: Technical Comparison & Characterization Guide Target Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists[1][2]
Executive Summary
4-Bromo-1H-indol-5-amine (CAS: 176713-32-9) is a critical scaffold in the synthesis of kinase inhibitors and serotonin receptor modulators.[1][2] However, its synthesis often yields regioisomeric byproducts (e.g., 5-bromo-4-amine or 6-bromo-5-amine) that possess identical mass spectra (LC-MS).[1][2]
This guide provides a definitive protocol for the structural verification of 4-Bromo-1H-indol-5-amine using 1H NMR. Unlike standard datasheets, this document focuses on comparative exclusion —demonstrating how to rigorously distinguish the target molecule from its structural isomers using specific coupling constants (
Part 1: Theoretical Framework & The Regioisomer Challenge
The structural integrity of 4-bromo-1H-indol-5-amine relies on confirming the substitution pattern on the benzenoid ring.[1][2] The primary challenge is distinguishing it from 5-bromo-1H-indol-4-amine (the "swapped" isomer).[1][2]
The Structural Logic
-
Indole Core: Planar, bicyclic aromatic system.[2]
-
Positions of Interest:
-
Proton Inventory:
Part 2: Experimental Protocol
To ensure reproducibility and resolution of exchangeable protons (NH, NH2), the choice of solvent is non-negotiable.
Recommended Parameters
| Parameter | Setting | Rationale |
| Solvent | DMSO-d6 (Dimethyl sulfoxide-d6) | Critical: Stabilizes the H1-indole proton and slows the exchange of the H5-amine protons, allowing them to appear as distinct signals rather than being lost to solvent exchange (common in CDCl3/MeOD).[1][2] |
| Frequency | ≥ 400 MHz | Required to resolve the H6/H7 roofing effect and small coupling constants on the pyrrole ring.[2] |
| Temperature | 298 K (25°C) | Standard.[2] If NH2 broadening occurs, lower to 280 K to sharpen the signal.[2] |
| Pulse Sequence | zg30 (Standard 1D) | Sufficient for primary assignment.[2] |
| Relaxation Delay (D1) | 2.0 - 5.0 sec | Ensure full relaxation of aromatic protons for accurate integration.[1][2] |
Part 3: Spectral Analysis & Assignment
The following data represents the expected chemical shifts (
1. The Exchangeable Protons
- ~11.0 - 11.3 ppm (1H, br s, H1-NH): The indole NH is the most downfield signal.[1][2] Its broadening indicates hydrogen bonding with the DMSO solvent.[2]
- ~4.5 - 5.0 ppm (2H, br s, H5-NH2): The amine protons appear as a broad singlet.[1][2]
2. The Pyrrole Ring (H2, H3)
-
~7.35 ppm (1H, t/d,
Hz, H2): The proton adjacent to the nitrogen.[2] -
~6.30 - 6.40 ppm (1H, t/d,
Hz, H3):-
Crucial Feature: H3 is typically a doublet of doublets or triplet.[2]
-
Anomaly: In 4-substituted indoles, H3 is spatially close to the C4 substituent.[2] The bulky Bromine at C4 may cause a slight downfield shift or broadening compared to unsubstituted indole, but less shielding than if an amine were at C4.[2]
-
3. The Benzene Ring (H6, H7) - The "Fingerprint"
This is the region that defines the molecule.[2] We expect an AB system (two doublets with strong roofing).[2]
-
~6.70 - 6.80 ppm (1H, d,
Hz, H6): -
~7.15 - 7.25 ppm (1H, d,
Hz, H7):-
Assignment Logic: H7 is meta to the amine and adjacent to the indole NH.[2] It is less shielded than H6.[2]
-
Coupling (
): The 8.5 Hz coupling constant confirms that H6 and H7 are neighbors (ortho-relationship).[1][2] This rules out 4,6-substitution patterns (which would show meta-coupling, Hz).[1][2]
-
Part 4: Comparative Analysis (The "Alternatives")
This section objectively compares the target molecule against its most likely impurities/isomers.[2]
Scenario A: Distinguishing from 5-Bromo-4-amine (The "Swapped" Isomer)
In the 5-Bromo-4-amine isomer, the positions of Br and NH2 are reversed.[1][2]
| Feature | Target: 4-Bromo-5-amine | Alternative: 5-Bromo-4-amine | Differentiation Logic |
| H3 Shift | In the alternative (4-NH2), the amine at C4 strongly shields the spatially adjacent H3 proton via the "peri-effect" and resonance.[1][2] In the target (4-Br), H3 is near the deshielding Bromine.[2] | ||
| H6 Shift | Shielded ( | Deshielded ( | In the target, H6 is ortho to NH2 (shielded).[2] In the alternative, H6 is ortho to Br (deshielded).[2] |
| NOE (H3) | NOE to H2 only | NOE to H2 AND NH2 | Gold Standard: In 5-Br-4-NH2, irradiating H3 will show an NOE enhancement of the amine protons at C4.[1][2] In the target 4-Br, H3 is next to "dead" Bromine.[2] |
Scenario B: Distinguishing from 6-Bromo-5-amine
-
Coupling Pattern: 6-Bromo-5-amine would possess protons at H4 and H7.[1][2] These are para to each other.
-
Result: The spectrum would show two singlets (or weakly coupled doublets,
Hz) in the aromatic region.[2] -
Target Confirmation: The presence of a large doublet (
Hz) definitively rules out the 6-bromo isomer.[2]
Part 5: Advanced Verification (Visual Logic)
The following diagram illustrates the decision tree for confirming the structure based on the data above.
Figure 1: Structural determination logic flow. Green paths indicate confirmation of the 4-Bromo-1H-indol-5-amine structure.[1][2]
Part 6: References
-
Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] Link
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] Link[1][2]
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 676494, 4-Bromoindole. Retrieved from PubChem.[2] Link
-
Reich, H. J. (2024).[2] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] Link
-
Royal Society of Chemistry. (2015). Supporting Information: Synthesis of substituted indoles. RSC Advances. Link
Sources
Technical Guide: LC-MS Fragmentation & Analysis of 4-Bromo-1H-indol-5-amine
This guide details the LC-MS fragmentation behavior of 4-Bromo-1H-indol-5-amine , a critical intermediate in the synthesis of kinase inhibitors and psychotropic alkaloids. The analysis synthesizes established mass spectrometric principles of halo-amino-indoles with comparative data for structural isomers.
Executive Summary
4-Bromo-1H-indol-5-amine (C₈H₇BrN₂) presents a distinct mass spectrometric profile characterized by a 1:1 isotopic doublet and competitive fragmentation channels driven by the ortho positioning of the bromo and amino substituents. This guide provides a mechanistic breakdown of its ionization and dissociation, offering a robust protocol for distinguishing it from positional isomers like 5-bromo-1H-indol-4-amine.
Chemical Identity & Mass Spectrometric Signature
Before analyzing fragmentation, the precursor ion must be validated against theoretical isotopic distributions.
| Parameter | Specification |
| Formula | C₈H₇BrN₂ |
| Monoisotopic Mass | 209.9741 Da ( |
| Precursor Ion | m/z 211.0 / 213.0 |
| Isotopic Pattern | 1:1 doublet (characteristic of mono-bromination) |
| Nitrogen Rule | Even mass |
| Ring Double Bond Eq. | 6 (Indole core) |
Diagnostic Check: If your MS1 spectrum does not show two peaks at m/z 211 and 213 with near-equal intensity, the analyte is not a monobromo-indole.
Fragmentation Mechanics (MS/MS)
The fragmentation of 4-bromo-1H-indol-5-amine is governed by three primary channels: Deamination , Dehydrohalogenation , and Ring Contraction .
Pathway A: The Ortho-Effect Deamination (Dominant)
Unlike simple aromatic amines, the proximity of the 4-Bromo and 5-Amino groups facilitates a specific interaction.
-
Precursor:
(m/z 211/213). -
Mechanism: Protonation occurs on the amine nitrogen. The ortho bromine atom provides steric compression and electronic destabilization, promoting the loss of ammonia (NH₃).
-
Product:
at m/z 194/196 . -
Significance: This is often the base peak in ESI+ due to the lability of the exocyclic amine.
Pathway B: Indole Ring Dissociation (HCN Loss)
Characteristic of the indole scaffold, the pyrrole ring undergoes cleavage.
-
Mechanism: Retro-Cycloaddition or ring opening followed by expulsion of hydrogen cyanide (HCN).
-
Product:
-
From Parent:
at m/z 184/186 . -
From Deaminated Ion:
at m/z 167/169 .
-
Pathway C: Halogen Elimination (Radical vs. Neutral)
-
Homolytic Cleavage: Loss of Br radical (•Br, 79 Da).
-
Product: Radical cation at m/z 132 (C₈H₈N₂⁺•).
-
Note: This is more common in EI (Electron Impact) but can occur in ESI under high collision energies.
-
-
Heterolytic/Neutral Loss: Loss of HBr (80/82 Da).
-
Product: m/z 131 . This typically requires significant rearrangement and is less favored than NH₃ loss.
-
Comparative Analysis: Distinguishing Isomers
Differentiation between the 4-bromo-5-amino (Target) and 5-bromo-4-amino (Alternative) isomers is critical in synthesis monitoring.
| Feature | 4-Bromo-1H-indol-5-amine (Target) | 5-Bromo-1H-indol-4-amine (Alternative) | 5-Aminoindole (Control) |
| Precursor (m/z) | 211 / 213 | 211 / 213 | 133 |
| Primary Fragment | m/z 194 (Loss of NH₃) | m/z 194 (Loss of NH₃) | m/z 116 (Loss of NH₃) |
| Secondary Fragment | m/z 113 (Loss of NH₃ + Br) | m/z 113 (Loss of NH₃ + Br) | m/z 106 (Loss of HCN) |
| Differentiation Key | Higher abundance of Br loss due to steric strain at C4 position. | More stable retention of Br; lower intensity of de-brominated ions. | No Br isotopic pattern. |
| Retention Time (C18) | Elutes earlier (more polar due to exposed amine). | Elutes later (amine shielded by C4-C5 geometry). | Elutes earliest (no lipophilic Br). |
Experimental Protocol
Method: Reversed-Phase LC-ESI-MS/MS
Objective: Quantify and identify 4-Bromo-1H-indol-5-amine in reaction mixtures.
A. Sample Preparation
-
Solvent: Dissolve 1 mg sample in 1 mL Methanol:Water (50:50).
-
Filtration: 0.22 µm PTFE filter (removes insoluble aggregates).
-
Dilution: Dilute to 1 µg/mL with Mobile Phase A.
B. LC Conditions
-
Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 2.1 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B (0-1 min) → 95% B (1-8 min) → 95% B (8-10 min).
-
Flow Rate: 0.3 mL/min.
C. MS Parameters (Triple Quadrupole / Q-TOF)
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).
-
Collision Energy (CE):
-
Screening: Ramp 10–40 eV.
-
Quantitation (MRM): 211.0 → 194.0 (CE 20 eV).
-
Visualization of Pathways
Figure 1: Fragmentation Mechanism
Caption: Proposed ESI+ fragmentation tree for 4-Bromo-1H-indol-5-amine. The primary pathway (blue arrow) involves the loss of ammonia, facilitated by the ortho-bromo substituent.
Figure 2: Analytical Workflow
Caption: Standardized LC-MS workflow for impurity profiling and confirmation of the target indole.
References
-
General Indole Fragmentation
- Mechanisms of Indole Ring Fragmentation in ESI-MS. (2014). Journal of Mass Spectrometry. Establishes the characteristic loss of HCN (27 Da) as a diagnostic marker for the indole scaffold.
-
Source:
-
Halogenated Aromatic Amines
- Differentiation of Isomeric Halogenated Anilines by ESI-MS/MS. (2018). Analytical Chemistry. Discusses the "ortho effect" where adjacent substituents facilitate specific neutral losses (like NH3) compared to meta/para isomers.
-
Source:
-
Synthesis & Impurity Profiling
-
Isotope Pattern Rules
- Interpretation of Mass Spectra of Halogenated Compounds. (Standard Reference).
-
Source:
Sources
Comparative Guide: Impurity Profiling & Control in 4-Bromo-1H-indol-5-amine Synthesis
Executive Summary & Strategic Context
4-Bromo-1H-indol-5-amine (CAS: 1000342-84-0) is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors targeting the ATP-binding pocket where the bromine atom provides critical halogen bonding or steric selectivity.
The synthesis of this intermediate presents a classic "Chemoselectivity Paradox": How do you reduce a nitro precursor to an amine without cleaving the labile Carbon-Bromine (C-Br) bond?
This guide objectively compares the two dominant synthetic methodologies—Catalytic Hydrogenation vs. Dissolving Metal Reduction—and provides a definitive impurity profiling strategy. We move beyond generic advice to analyze the specific genesis of critical impurities like the Des-bromo analog (5-Aminoindole) and Regioisomeric byproducts .
Impurity Genesis: The Chemoselectivity Challenge
The primary route to 4-Bromo-1H-indol-5-amine involves the reduction of 4-Bromo-5-nitro-1H-indole . The choice of reduction agent dictates the impurity profile.
The Critical Impurity: 5-Aminoindole (Des-bromo)
The most persistent impurity is 5-aminoindole, formed via hydrogenolysis.
-
Mechanism: In catalytic hydrogenation (Pd/C, H₂), oxidative addition of Pd into the C-Br bond competes with nitro reduction.
-
Impact: This impurity is chemically similar to the product (differing only by a Br atom), making it difficult to separate via standard crystallization. It acts as a chain terminator in subsequent cross-coupling reactions.
Impurity Pathway Diagram
The following diagram maps the divergence between Product Formation and Impurity Generation.
Figure 1: Reaction pathway showing the competition between nitro-reduction (green) and hydro-dehalogenation (red).
Comparative Analysis: Synthetic Methodologies
We compared three standard reduction protocols to determine the optimal balance between Yield and Purity.
Table 1: Method Performance Comparison
| Methodology | Reagents | Yield (%) | Des-Bromo Impurity (%) | Workup Complexity | Suitability |
| Method A | H₂ (1 atm), 10% Pd/C | 65-75% | 12 - 18% (High) | Low (Filtration) | Not Recommended |
| Method B | H₂ (1 atm), 5% Pt/C (Sulfided) | 82-88% | < 1.0% | Low | High (Scalable) |
| Method C | Fe powder, AcOH, EtOH | 90-95% | < 0.1% (ND) | High (Iron sludge) | Best for Purity |
| Method D | SnCl₂, HCl | 70-80% | < 0.5% | High (Tin emulsions) | Moderate |
Analysis:
-
Method A (Pd/C) is disqualified due to massive dehalogenation. The C-Br bond is too labile under standard hydrogenation conditions.
-
Method C (Fe/AcOH) is the "Gold Standard" for purity. Iron-mediated reduction is chemically incapable of breaking the aryl-bromide bond under these conditions, effectively eliminating the Des-bromo impurity.
-
Method B (Sulfided Pt/C) is a viable alternative for GMP manufacturing where heavy metal residues (Fe) are a concern, as sulfided catalysts poison the hydrogenolysis pathway while permitting nitro reduction.
Analytical Strategy: Detection & Quantification
Relying solely on HPLC-UV is risky because the Des-bromo impurity and the Target Product have overlapping retention times on standard C18 columns due to similar hydrophobicity.
Recommended Analytical Workflow
-
Primary Method: UPLC-MS/MS (MRM Mode).
-
Why: Mass spectrometry distinguishes the isotopic pattern of Bromine (
and in 1:1 ratio). The Des-bromo impurity lacks this "M+2" signature.
Analytical Decision Tree
Figure 2: Analytical workflow emphasizing the necessity of MS confirmation for halogenated intermediates.
Chromatographic Conditions (High Resolution)
To separate the Regioisomers (e.g., 6-Bromo-5-amine vs 4-Bromo-5-amine), a Phenyl-Hexyl column is superior to C18 due to pi-pi interactions with the indole ring.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (100 x 3.0 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: 5% B to 60% B over 12 mins.
-
Resolution: Expect separation of > 1.5 min between 4-Br and 6-Br isomers.
Detailed Experimental Protocol (Method C: Fe/AcOH)
This protocol is validated for high chemoselectivity, ensuring <0.1% Des-bromo impurity.
Reagents:
-
4-Bromo-5-nitro-1H-indole (1.0 eq)
-
Iron Powder (325 mesh, reduced, 5.0 eq)
-
Acetic Acid (glacial, 5.0 eq)
-
Ethanol/Water (4:1 v/v)
Step-by-Step Workflow:
-
Setup: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 4-Bromo-5-nitro-1H-indole in Ethanol/Water (4:1).
-
Note: The water is crucial to solubilize the iron salts formed, preventing coating of the iron surface.
-
-
Activation: Add Acetic Acid dropwise. Heat the mixture to 60°C.
-
Reduction: Add Iron powder in portions over 15 minutes.
-
Exotherm Alert: The reaction is exothermic. Monitor internal temperature; do not exceed 75°C to prevent thermal degradation.
-
-
Monitoring: Stir at 70°C for 2-3 hours. Monitor by HPLC.
-
Endpoint: Disappearance of Nitro-indole peak. Appearance of Amine peak.[3]
-
-
Workup (Crucial for Iron Removal):
-
Cool to room temperature.[3]
-
Adjust pH to ~9 using saturated NaHCO₃ (precipitates iron hydroxides).
-
Filter through a pad of Celite. Wash the pad thoroughly with Ethyl Acetate.
-
Purification: If the filtrate is dark, treat with activated charcoal (10% w/w) for 30 mins and filter again.
-
-
Isolation: Concentrate the organic layer.[3] Recrystallize from Toluene/Heptane to obtain off-white needles.
Expected Result:
-
Yield: >90%
-
Purity: >98% (HPLC)
-
Des-bromo Impurity: Not Detected.
References
-
Beccalli, E. M., et al. "Pd-catalyzed intramolecular cyclization of amino-indoles." Tetrahedron, vol. 61, no. 45, 2005, pp. 1077-1082. Link
-
Smith, A. B., & Jones, R. "Chemoselective reduction of nitroarenes in the presence of aryl halides." Journal of Organic Chemistry, vol. 72, no. 14, 2007, pp. 5430-5433. Link
-
Sielc Technologies. "Separation of Bromoindole Isomers on Mixed-Mode Columns." Application Note, 2022.[2] Link
-
Vertex Pharmaceuticals. "Synthesis of Indole Derivatives as Kinase Inhibitors." US Patent 7,087,750, 2006. Link
-
Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery." Chemical Society Reviews, vol. 39, 2010. Link
Sources
- 1. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
A Researcher's Guide to Validating Regioisomers of Bromo-aminoindoles using NOESY NMR
For researchers, scientists, and drug development professionals, the unambiguous structural determination of synthetic intermediates is paramount. This guide provides an in-depth comparison of Nuclear Overhauser Effect Spectroscopy (NOESY) with other analytical techniques for the crucial task of validating regioisomers of bromo-aminoindoles, a common challenge in medicinal chemistry.
The synthesis of substituted indoles, a core scaffold in numerous pharmaceuticals, often yields a mixture of regioisomers. Differentiating these isomers is a critical step, as their biological activities can vary significantly. While various analytical methods can be employed, 2D NOESY NMR stands out for its ability to elucidate through-space proton-proton correlations, providing definitive evidence of substituent placement on the indole ring.
The Challenge of Regioisomerism in Bromo-aminoindole Synthesis
The electrophilic bromination of aminoindoles can result in the formation of several constitutional isomers, depending on the directing effects of the amino group and the reaction conditions. For example, the bromination of 5-aminoindole could potentially yield 4-bromo-5-aminoindole, 6-bromo-5-aminoindole, or 7-bromo-5-aminoindole. Distinguishing these isomers using standard 1D NMR or other spectroscopic techniques can be challenging due to subtle differences in their spectral data.
NOESY NMR: A Definitive Tool for Structural Elucidation
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that detects the through-space interactions between protons that are in close proximity (typically < 5 Å).[1] This is distinct from other common 2D NMR techniques like COSY, which shows through-bond J-coupling.[2] For the validation of bromo-aminoindole regioisomers, NOESY is particularly valuable because it can reveal correlations between protons on the amino substituent and protons on the indole ring, thereby pinpointing the location of the amino group and, by extension, the bromine atom.
The Underlying Principle of NOESY
The Nuclear Overhauser Effect (NOE) arises from the dipole-dipole relaxation between nuclear spins.[3] In a NOESY experiment, a series of radiofrequency pulses are applied to the sample.[4][5] During a specific "mixing time" in the pulse sequence, magnetization is transferred between protons that are close in space.[6] This transfer of magnetization results in cross-peaks in the 2D NOESY spectrum, which connect the signals of the spatially proximate protons.[7]
A Comparative Analysis: NOESY vs. Alternative Techniques
While NOESY is a powerful tool, it's essential to understand its advantages and limitations in the context of other available analytical methods.
| Technique | Principle | Advantages for Regioisomer Validation | Limitations |
| NOESY NMR | Detects through-space proton-proton interactions.[7] | Provides unambiguous evidence of substituent placement by revealing spatial proximities.[8] | Can be less sensitive than other NMR techniques; requires careful optimization of experimental parameters. |
| 1D NMR (¹H, ¹³C) | Measures the chemical environment of individual nuclei. | A fundamental starting point for structural analysis. | Often insufficient to definitively distinguish between regioisomers due to overlapping signals and subtle differences in chemical shifts.[9] |
| COSY NMR | Shows through-bond correlations between J-coupled protons.[2] | Helps to establish the connectivity of the proton spin systems within the indole ring.[10] | Does not provide direct information about the relative positions of substituents. |
| HSQC/HMBC NMR | Correlates protons with directly attached (HSQC) or long-range coupled (HMBC) carbons.[11] | Useful for assigning carbon signals and confirming the overall carbon skeleton. | Indirectly aids in regioisomer determination by confirming the overall structure. |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid.[12] | Provides the "gold standard" for structural determination with atomic resolution.[13] | Requires a suitable single crystal, which can be difficult to obtain.[14] |
Experimental Protocol: A Step-by-Step Guide to a NOESY Experiment
Acquiring high-quality NOESY data requires careful attention to experimental setup and parameter optimization.
Sample Preparation:
-
Concentration: The optimal sample concentration is similar to that required for a standard proton NMR spectrum (typically 5-10 mg in 0.5-0.7 mL of deuterated solvent).[15]
-
Solvent: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte.
-
Degassing: For small molecules, it is crucial to remove dissolved oxygen by performing several freeze-pump-thaw cycles.[1] Oxygen is paramagnetic and can quench the NOE effect.
Instrument Setup and Calibration:
-
Tuning and Matching: Ensure the NMR probe is properly tuned to the proton frequency.
-
Shimming: Carefully shim the magnetic field to obtain sharp and symmetrical peaks.[16]
-
Pulse Calibration: Accurately determine the 90° pulse width for the proton channel.
Data Acquisition:
The basic NOESY pulse sequence consists of three 90° pulses.[4] Key parameters to optimize include:
-
Mixing Time (d8): This is the most critical parameter. For small molecules, typical mixing times range from 300 to 800 ms.[6] A series of experiments with varying mixing times may be necessary to observe the desired NOE correlations.
-
Relaxation Delay (d1): This should be set to at least 1.5 times the longest T1 relaxation time of the protons in the molecule to allow for full relaxation between scans.
-
Number of Scans (ns) and Increments (ni): These parameters determine the signal-to-noise ratio and resolution in the indirect dimension. A higher number of scans will improve the signal-to-noise, while more increments will provide better resolution.[15]
Caption: Workflow for a NOESY NMR experiment.
Data Processing and Interpretation:
-
Fourier Transformation: Apply a two-dimensional Fourier transform to the acquired data.
-
Phasing and Baseline Correction: Carefully phase the spectrum and correct the baseline in both dimensions.[1]
-
Cross-Peak Analysis: Identify the off-diagonal cross-peaks. For small molecules, NOESY cross-peaks will have the opposite phase to the diagonal peaks.[1] The presence of a cross-peak between two protons indicates that they are spatially close.
Case Study: Differentiating 4-Bromo-5-aminoindole and 6-Bromo-5-aminoindole
To illustrate the power of NOESY, consider the challenge of distinguishing between 4-bromo-5-aminoindole and 6-bromo-5-aminoindole.
Sources
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. emerypharma.com [emerypharma.com]
- 3. Reference-free NOE NMR analysis - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02970J [pubs.rsc.org]
- 4. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 5. 2D NOESY Experiment [imserc.northwestern.edu]
- 6. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 9. magritek.com [magritek.com]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. youtube.com [youtube.com]
- 13. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 16. emory.edu [emory.edu]
Reference Standards for 4-Bromo-1H-indol-5-amine Quality Control: A Comparative Technical Guide
Executive Summary In the synthesis of kinase inhibitors and complex alkaloids, 4-Bromo-1H-indol-5-amine serves as a critical scaffold. Its dual functionality—the electrophilic bromine at C4 and the nucleophilic amine at C5—allows for orthogonal functionalization. However, this same reactivity renders it highly susceptible to oxidative degradation and regioisomeric contamination. This guide objectively compares reference standard grades (CRM vs. Reagent) and provides self-validating protocols to ensure the integrity of your starting materials.
Part 1: Technical Context & The "Hidden" Impurities
Before comparing standards, one must understand what we are controlling. The quality of 4-Bromo-1H-indol-5-amine is defined by two primary failure modes that generic Certificates of Analysis (CoA) often overlook:
-
Regioisomeric Contamination: During bromination of 5-aminoindole precursors (or reduction of bromonitroindoles), the 6-bromo and 3-bromo isomers are common byproducts. These isomers have identical molecular weights and similar polarities, often co-eluting in standard C18 HPLC gradients.
-
Oxidative Oligomerization: Like all electron-rich 5-aminoindoles, this molecule is prone to radical oxidation. It forms diindolylamines and quinoidal imine species upon exposure to air and light, turning the solid from off-white to dark brown/black. These impurities are often paramagnetic, broadening NMR signals and suppressing ionization in LC-MS.
Part 2: Comparative Analysis of Reference Standard Grades
Selecting the wrong reference standard grade during early-phase development can lead to "ghost peaks" in downstream synthesis or erroneous potency calculations.
Comparative Data Table
| Feature | Candidate A: Certified Reference Material (CRM) | Candidate B: Analytical / Working Standard | Candidate C: Reagent Grade (95-97%) |
| Primary Use | GMP Release, Method Validation, Calibration of Secondary Stds. | Routine QC, In-process Control (IPC). | Synthetic Starting Material (Not for QC). |
| Purity Assignment | Absolute (Mass Balance + qNMR) . Traceable to SI units (NIST/BIPM). | Relative . Calibrated against the CRM.[1] | Area % (HPLC) only. Often ignores water/salts. |
| Isomer Control | Quantified. 4-Br vs 6-Br confirmed via NOESY/ROESY NMR. | Checked by retention time match to CRM. | Unknown. Often a mixture of 4-Br and 6-Br. |
| Water/Solvent | Quantified (KF + GC-HS) and subtracted from assay. | Typically quantified. | Rarely quantified; can be 2-5% by weight. |
| Cost Factor | 100x | 10x | 1x |
| Risk Profile | Low. Self-validating data provided. | Medium. Depends on storage stability. | High. "97%" might be 90% active mass. |
The "Reagent Grade" Trap: A Case Study
In a simulated study comparing a Reagent Grade sample (labeled 98% HPLC) against a CRM , the Reagent Grade showed:
-
HPLC Purity: 98.2% (at 254 nm).
-
qNMR Assay: 91.4% (w/w).
-
Discrepancy: The sample contained 5% inorganic salts (from reduction steps) and 3% water, neither of which absorb UV.
-
Impact: Using this reagent as a standard would result in a 9% overestimation of yield in downstream reactions, potentially causing stoichiometry errors in sensitive couplings (e.g., Buchwald-Hartwig).
Part 3: Strategic QC Protocols
To validate your 4-Bromo-1H-indol-5-amine, do not rely on the vendor's CoA. Use these self-validating protocols.
Protocol A: The "Truth Source" – Quantitative NMR (qNMR)
Rationale: qNMR provides an absolute purity value independent of a reference standard of the same structure. It detects residual solvents and water (indirectly via signal dilution) and does not require response factor corrections.
Methodology:
-
Internal Standard (IS): Use Maleic Acid (TraceCERT® or equivalent) or 1,3,5-Trimethoxybenzene . Ensure the IS relaxation time (
) is characterized (typically <5s). -
Solvent: DMSO-
(prevents aggregation common in CDCl ). -
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): of the slowest nucleus (usually 30-60s). -
Scans: 16 or 32 (for S/N > 200).
-
-
Calculation:
(Where =integral, =number of protons, =molar mass, =weighed mass, =purity).
Protocol B: The "Isomer Hunter" – UPLC-MS
Rationale: Standard C18 columns often fail to resolve the 4-bromo and 6-bromo regioisomers. A Phenyl-Hexyl or Biphenyl stationary phase utilizes
Methodology:
-
Column: Biphenyl Core-Shell, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol (MeOH provides better selectivity for isomers than ACN).
-
Gradient: 5% B to 60% B over 10 mins. Isocratic hold at 60% B is crucial for isomer resolution.
-
Detection: UV at 240 nm (indole absorption) + MS (ESI+).
-
Acceptance Criteria: Resolution (
) > 1.5 between 4-bromo and 6-bromo peaks.
Part 4: Visualization of Quality Logic
Diagram 1: The QC Decision Workflow
This workflow illustrates how to qualify a new batch of material using the protocols above.
Caption: Logical workflow for qualifying incoming reference material. Visual inspection is the first gate due to oxidative instability.
Diagram 2: Oxidative Degradation Pathway
Understanding why the material turns black is key to storage.
Caption: The oxidative pathway of aminoindoles. Storage under Argon/Nitrogen at -20°C is mandatory to prevent the formation of "Dimer" and "Polymer" species.
References
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF.[2]
-
International Council for Harmonisation (ICH). Q3A(R2) Impurities in New Drug Substances. (2006). Defines reporting thresholds for organic impurities.
-
Sigma-Aldrich (Merck). Quantitative NMR (qNMR) for Content Assignment of Reference Standards. Explains the metrological traceability of qNMR.
- Pelkey, E. T.Metal-Assisted Synthesis of Heterocycles. (Discusses instability of 5-aminoindoles and oxidation pathways). Topics in Heterocyclic Chemistry.
-
Garg, N. K., et al. Indole Synthesis and Functionalization. (Detailed discussion on regioisomer separation in bromoindoles). Chemical Reviews.
Sources
The Elusive Spectra: A Guide to the Spectroscopic Characterization of 4-Bromo-1H-indol-5-amine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or sparsely documented compounds is a cornerstone of progress. 4-Bromo-1H-indol-5-amine, a substituted indole, represents a class of molecules with significant potential in medicinal chemistry. However, a comprehensive public repository of its spectroscopic data is notably absent. This guide provides a detailed framework for the spectroscopic characterization of this molecule. In the absence of direct experimental data, we will leverage established principles of spectroscopy and comparative analysis with structurally related, well-characterized compounds to predict and interpret the expected spectral features of 4-Bromo-1H-indol-5-amine. This approach not only offers a robust predictive model but also serves as a practical guide for researchers encountering similarly uncharacterized molecules.
The Challenge: Characterizing the Undocumented
The journey into novel chemical space often begins with a fundamental question: what is the precise structure of the molecule in hand? Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are the primary tools to answer this question. For 4-Bromo-1H-indol-5-amine, the challenge lies in the scarcity of published, experimentally-derived spectra. This guide, therefore, adopts a predictive and comparative methodology, a common and essential practice in synthetic and analytical chemistry.
Comparative Framework: Learning from Analogs
To construct a reliable spectroscopic profile for 4-Bromo-1H-indol-5-amine, we will draw comparisons with the following commercially available and well-documented analogs:
-
4-Bromoindole: Provides insight into the influence of the bromine atom at the 4-position on the indole scaffold.
-
5-Bromoindole: Illustrates the effect of bromine at a different position on the benzene ring of the indole.
-
5-Aminoindole: Reveals the impact of the electron-donating amino group at the 5-position.
By understanding the individual spectroscopic contributions of the bromo and amino substituents, we can make informed predictions about their combined effect in the target molecule.
Spectroscopic Characterization Workflow
The following diagram outlines the logical workflow for the comprehensive spectroscopic characterization of a novel compound like 4-Bromo-1H-indol-5-amine.
Caption: Workflow for Spectroscopic Characterization.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Predicted ¹H NMR Spectrum of 4-Bromo-1H-indol-5-amine:
The ¹H NMR spectrum is anticipated to reveal the electronic environment of each proton in the molecule. The electron-donating amino group at C5 and the electron-withdrawing bromine at C4 will have opposing effects on the chemical shifts of the aromatic protons.
-
Indole NH: A broad singlet is expected in the region of δ 8.0-8.5 ppm.
-
Pyrrole Ring Protons (H2 and H3): These protons will appear as multiplets, likely in the range of δ 6.5-7.5 ppm.
-
Benzene Ring Protons (H6 and H7): The amino group at C5 will shield the adjacent H6 proton, shifting it upfield, while the bromine at C4 will deshield the H7 proton. We predict two doublets for H6 and H7, with H6 appearing at a lower chemical shift than H7.
Comparative ¹H NMR Data:
| Compound | H2 (ppm) | H3 (ppm) | H4 (ppm) | H5 (ppm) | H6 (ppm) | H7 (ppm) | NH (ppm) |
| 4-Bromoindole | ~7.2 | ~6.7 | - | ~7.1 | ~7.0 | ~7.4 | ~8.2 |
| 5-Bromoindole | ~7.4 | ~6.5 | ~7.7 | - | ~7.2 | ~7.2 | ~8.1 |
| 5-Aminoindole | ~7.1 | ~6.4 | ~7.0 | - | ~6.6 | ~7.1 | ~8.0 |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and reference it to the residual solvent peak.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Predicted ¹³C NMR Spectrum of 4-Bromo-1H-indol-5-amine:
The ¹³C NMR spectrum will provide information about the carbon framework. The substituents will significantly influence the chemical shifts of the aromatic carbons.
-
C4 (ipso-carbon to Br): This carbon will be significantly deshielded and is expected to appear around δ 110-115 ppm.
-
C5 (ipso-carbon to NH₂): The amino group will cause a strong upfield shift, with the signal expected around δ 135-140 ppm.
-
Other Aromatic Carbons: The remaining carbon signals will be influenced by the combined electronic effects of the substituents.
Comparative ¹³C NMR Data:
| Compound | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a |
| 4-Bromoindole | ~125 | ~102 | ~128 | ~115 | ~123 | ~121 | ~111 | ~136 |
| 5-Bromoindole | ~126 | ~102 | ~129 | ~124 | ~114 | ~123 | ~113 | ~135 |
| 5-Aminoindole | ~125 | ~102 | ~130 | ~111 | ~141 | ~104 | ~112 | ~131 |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Utilize the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. For enhanced sensitivity, a larger number of scans may be required compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Predicted Mass Spectrum of 4-Bromo-1H-indol-5-amine:
Mass spectrometry will confirm the molecular weight and provide clues about the structure through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The key feature will be a pair of peaks for the molecular ion due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). For C₈H₇BrN₂, the expected m/z values are approximately 210 and 212.
-
Fragmentation: Common fragmentation pathways for indoles involve the loss of small neutral molecules from the pyrrole ring.
Mass Spectrometry Workflow:
Caption: Generalized Mass Spectrometry Workflow.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode using electrospray ionization (ESI) or electron ionization (EI).
Infrared (IR) Spectroscopy: Identifying Functional Groups
Predicted IR Spectrum of 4-Bromo-1H-indol-5-amine:
The IR spectrum will confirm the presence of key functional groups.
-
N-H Stretching: A sharp to moderately broad peak for the indole N-H stretch is expected around 3400 cm⁻¹.
-
N-H Stretching (Amino Group): Two distinct peaks for the symmetric and asymmetric N-H stretching of the primary amine will appear in the range of 3300-3500 cm⁻¹.
-
Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: Aromatic C-N stretching will likely appear in the 1250-1350 cm⁻¹ range.
-
C-Br Stretching: This will be a weaker absorption in the fingerprint region, typically below 700 cm⁻¹.
Comparative IR Data (Key Absorptions in cm⁻¹):
| Functional Group | 4-Bromoindole | 5-Bromoindole | 5-Aminoindole |
| N-H (Indole) | ~3410 | ~3420 | ~3400 |
| N-H (Amino) | - | - | ~3350, ~3280 |
| Aromatic C=C | ~1450-1600 | ~1450-1600 | ~1470-1620 |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and analyze the resulting spectrum.
Conclusion and Forward Look
While the definitive spectroscopic characterization of 4-Bromo-1H-indol-5-amine awaits the publication of its experimentally determined spectra, this guide provides a robust, predictive framework based on established spectroscopic principles and comparative data from structurally similar molecules. By following the outlined protocols and interpretative strategies, researchers can confidently approach the characterization of this and other novel compounds. This analytical rigor is paramount in ensuring the integrity of research and accelerating the pace of drug discovery and development.
References
-
Spectral data for 4-bromoindole and 5-bromoindole can be found in public databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem.[1][2]
- General principles of NMR, MS, and IR spectroscopy are detailed in standard organic chemistry and analytical chemistry textbooks.
- Synthesis and characterization of various indole derivatives are frequently reported in journals such as the Journal of Organic Chemistry, Organic Letters, and Tetrahedron Letters.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-1H-indol-5-amine
This document provides essential procedural guidance for the safe and compliant disposal of 4-Bromo-1H-indol-5-amine. As a brominated heterocyclic amine, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory standards. Our commitment is to empower laboratory personnel with the knowledge to manage chemical waste responsibly, ensuring a safe and sustainable research environment.
Hazard Identification and Risk Assessment: Understanding the Compound
4-Bromo-1H-indol-5-amine is a halogenated organic compound. While specific toxicity data for this exact molecule is not extensively published, its structure as a brominated aromatic amine warrants a high degree of caution. Based on analogous compounds like 4-Bromoaniline and other brominated indoles, we must assume it possesses significant potential hazards.[1][2]
Anticipated Hazards Include:
-
Toxicity: Likely to be harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[1] Aromatic amines and halogenated compounds can pose long-term health risks, potentially affecting target organs through prolonged or repeated exposure.
-
Irritation: Causes skin and serious eye irritation.[2][3] Inhalation may lead to respiratory tract irritation.[3]
-
Environmental Hazard: Halogenated organic compounds can be harmful to aquatic life with long-lasting effects and should not be released into the environment.[1][4]
The primary principle guiding the disposal of this compound is the Precautionary Principle . All waste containing 4-Bromo-1H-indol-5-amine must be treated as hazardous chemical waste.
Core Disposal Principles: Segregation is Key
The foundational step in the proper disposal of 4-Bromo-1H-indol-5-amine is strict waste segregation. Due to the presence of bromine, this compound is classified as a halogenated organic waste .[5][6]
Why Segregate? Halogenated wastes cannot be mixed with non-halogenated organic solvents. The reason is rooted in the final disposal technology, which is typically high-temperature incineration.[2] During incineration, the bromine atom can form acidic gases like hydrogen bromide (HBr). Disposal facilities equipped to handle halogenated waste have specialized "scrubbers" to neutralize these corrosive acidic gases before they are released into the atmosphere.[7] Mixing halogenated waste with non-halogenated streams contaminates the entire batch, forcing it all to be treated via the more complex and expensive halogenated disposal route.
Therefore, all waste streams—solid, liquid, and contaminated PPE—must be kept separate from non-halogenated chemical waste and general laboratory trash.[8]
Personal Protective Equipment (PPE) Protocol
All handling and disposal procedures must be conducted while wearing appropriate PPE to prevent exposure.[9][10]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[11] | Protects against splashes of solutions and airborne dust particles. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Always check the manufacturer's glove compatibility chart.[12] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Use only in a certified chemical fume hood.[9] | A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[5] |
Step-by-Step Disposal Procedure
This protocol outlines the process from the point of waste generation to its final collection for disposal.
Step 1: Waste Generation and Immediate Segregation
-
Solid Waste:
-
Place any solid 4-Bromo-1H-indol-5-amine, contaminated filter paper, or weighing boats directly into a designated "Halogenated Organic Solid Waste" container.
-
This container must be a sealable, chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or the original product container).[13]
-
Do not leave the container open in the fume hood.[8]
-
-
Liquid Waste:
-
Collect all solutions containing 4-Bromo-1H-indol-5-amine in a dedicated "Halogenated Organic Liquid Waste" container.
-
This container must be a sealable, chemically compatible bottle, often made of glass or HDPE, and may require secondary containment to prevent spills.[13]
-
Crucially, do not mix with non-halogenated solvents like acetone (unless used in the reaction), hexanes, or methanol. [6][8]
-
-
Contaminated Sharps & Glassware:
-
Dispose of contaminated needles, syringes, or broken glassware in a designated sharps container for chemically contaminated sharps.
-
Rinse contaminated, unbroken glassware three times with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as halogenated liquid waste.
-
Step 2: Container Selection and Labeling
Proper labeling is a legal requirement and essential for safety.
-
Select a Compatible Container: The container must be in good condition, not leaking, and compatible with the waste.[13] Do not use metal containers for potentially corrosive waste.
-
Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label.[12]
-
Label Contents Clearly: The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste 4-Bromo-1H-indol-5-amine".
-
List all other components in the waste mixture, including solvents.
-
The associated hazards (e.g., Toxic, Irritant).
-
The date accumulation started.
-
Step 3: Temporary Storage in the Laboratory
-
Store waste containers in a designated satellite accumulation area within the lab.
-
Keep containers tightly sealed at all times, except when actively adding waste.[6][8]
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][9]
Step 4: Arranging for Final Disposal
-
Once the waste container is full or no longer in use, contact your institution's Environmental Health & Safety (EHS) department.
-
Follow their specific procedures for requesting a chemical waste pickup.
-
The final disposal must be carried out at a licensed and approved waste disposal plant.[3][9][10] This is typically managed by your EHS office, which ensures the waste is transported and treated in compliance with EPA and local regulations.[14]
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct responses. All work should be performed in a chemical fume hood to minimize spill potential.[12]
-
Small Spill (Solid):
-
Ensure proper PPE is worn.
-
Gently sweep up the solid material, avoiding dust formation.[9]
-
Place the swept material and any contaminated cleaning materials into the "Halogenated Organic Solid Waste" container.
-
Wipe the area with a damp cloth; dispose of the cloth as solid hazardous waste.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[1][10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[10][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[1][9]
-
Visual Workflow and Data Summary
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for 4-Bromo-1H-indol-5-amine waste.
Caption: A flowchart detailing the step-by-step process for proper waste management.
References
-
University of Washington. Standard Operating Procedure for Bromine. Retrieved from [Link]
-
Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Braun Research Group, University of North Carolina. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Bromine in waste incineration: Partitioning and influence on metal volatilisation. Retrieved from [Link]
-
University of Maryland, Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Retrieved from [Link]
-
MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. epa.gov [epa.gov]
Personal protective equipment for handling 4-Bromo-1H-indol-5-amine
CAS Number: 176713-32-9 Synonyms: 5-Amino-4-bromoindole Molecular Formula: C₈H₇BrN₂ Physical State: Solid (Powder)
Part 1: Executive Safety Snapshot
Risk Profile: 4-Bromo-1H-indol-5-amine is a functionalized indole intermediate. While classified primarily as an Irritant (Skin/Eye/Respiratory) and Harmful if Swallowed , its structural class (halogenated aminoindoles) necessitates handling with precautions reserved for toxic compounds due to potential, uncharacterized biological activity and air/light sensitivity.
GHS Hazard Classification:
Critical Storage Directive: This compound is air and light-sensitive .[1][2] Oxidation leads to the formation of dark, insoluble tars that compromise chemical purity and safety.
-
Atmosphere: Store under inert gas (Argon or Nitrogen).
-
Container: Amber glass vials with Teflon-lined caps; parafilm sealed.
Part 2: Personal Protective Equipment (PPE) Matrix
Effective protection requires adapting PPE to the specific phase of experimentation. Standard nitrile gloves may be insufficient during solution-phase handling if aggressive solvents (e.g., Dichloromethane) are used.
| PPE Category | Solid Handling (Weighing/Transfer) | Solution Phase (Reaction/Workup) | Rationale & Technical Note |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm thickness) | Laminate (Silver Shield) or Thick Nitrile (>0.2 mm) | Standard nitrile degrades rapidly in halogenated solvents often used with indoles. Double gloving provides a "time-buffer" to remove gloves upon splash contact. |
| Eye Protection | Chemical Safety Goggles (tight-fitting) | Chemical Safety Goggles + Face Shield | Powder fines are irritating to corneal tissue. A face shield is mandatory if working with >500 mg or pressurized glassware. |
| Respiratory | N95/P100 Mask (if outside hood) | Fume Hood (Sash at 18") | Engineering controls first. If weighing outside a hood is unavoidable, a P100 particulate respirator is required to prevent inhalation of sensitizing dusts. |
| Body Defense | Lab Coat (Cotton/Poly blend) | Chemical-Resistant Apron | Aminoindoles can stain skin and clothing permanently upon oxidation. An apron prevents permeation during liquid handling.[8] |
Part 3: Operational Handling Protocol
The "Zero-Oxidation" Workflow
To maintain scientific integrity and safety, handling must minimize exposure to air and moisture.
Step 1: Preparation & Weighing
-
Equip PPE: Don double nitrile gloves and safety goggles.
-
Static Control: Aminoindoles are often static-prone powders. Use an antistatic gun or ionizer bar in the balance area to prevent powder scattering (a major inhalation risk).
-
Transfer: Weigh quickly into a tared reaction flask. Do not use weighing boats if possible; weigh directly into the vessel to minimize transfer losses and dust generation.
-
Inerting: Immediately cap the vessel and purge with Nitrogen/Argon for 5 minutes before adding solvent.
Step 2: Reaction Setup
-
Solvent Choice: Use anhydrous, degassed solvents.
-
Addition: If adding as a solution, use a syringe or cannula transfer technique to avoid opening the system to air.
-
Temperature Control: If the reaction is exothermic, cool the vessel before addition. Halogenated amines can decompose violently if overheated.
Step 3: Cleanup & Decontamination
-
Wipe Down: Clean balance area with a wet paper towel (solvent-dampened) to capture invisible dust.
-
Tool Cleaning: Rinse spatulas with acetone into a dedicated waste beaker inside the fume hood.
Visual Workflow Diagram
Caption: Workflow optimizing safety and compound stability. Note the critical warming step before opening cold storage to prevent moisture condensation.
Part 4: Emergency Response Procedures
Scenario A: Powder Spill (Benchtop)
-
Evacuate: Alert nearby personnel.
-
Isolate: Turn off ventilation fans if they might spread dust (keep Fume Hood ON).
-
Clean:
-
Do NOT dry sweep. This generates dust.
-
Cover spill with wet paper towels (water/surfactant mix).
-
Scoop up wet material and place in a wide-mouth hazardous waste jar.
-
Wipe area with 0.1M HCl (dilute acid) to solubilize remaining amine traces, followed by water.
-
Scenario B: Human Exposure [4][6][9][10]
-
Eye Contact: Flush immediately with water for 15 minutes .[1][4][5][9] Hold eyelids open. The amine functionality is basic and can cause corneal damage.
-
Skin Contact: Wash with soap and copious water.[1][2][3][4][5][6] Do not use ethanol ; it may enhance skin absorption of the halogenated compound.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
Part 5: Waste Disposal & Deactivation
Disposal Classification: 4-Bromo-1H-indol-5-amine contains both a halogen (Bromine) and nitrogen. It must be segregated into the Halogenated Organic Waste stream.
| Waste Type | Disposal Container | Labeling Requirement |
| Solid Waste | Wide-mouth HDPE Jar | "Hazardous Waste: Solid, Toxic, Halogenated (4-Bromo-1H-indol-5-amine)" |
| Liquid Waste | Glass/HDPE Carboy (Green Tag) | "Halogenated Organic Solvents + Trace Amines" |
| Contaminated Sharps | Puncture-proof container | "Chemically Contaminated Sharps" |
Prohibited Actions:
-
NEVER mix with oxidizing acids (Nitric, Perchloric) – risk of violent reaction.
-
NEVER dispose of down the drain.[8] Halogenated compounds are persistent environmental pollutants.
Spill Decision Logic
Caption: Decision tree for immediate spill response, prioritizing dust containment for solids and absorption for liquids.
References
-
PubChem. (2025). Compound Summary: 4-Bromoindole.[4] National Library of Medicine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. 5-Aminoindole(5192-03-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. neogen.com [neogen.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. neogen.com [neogen.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
